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5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine Documentation Hub

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  • Product: 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine
  • CAS: 1356542-41-0

Core Science & Biosynthesis

Foundational

Advanced ¹H and ¹³C NMR Spectral Data Analysis for 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine: A Methodological Whitepaper

Executive Summary The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 5-Fluoro-2,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine represents a highly privileged pharmacophore in this domain[1]. However, the presence of the spin-½ ¹⁹F nucleus introduces complex second-order effects and heteronuclear spin-spin coupling (J-coupling) across both ¹H and ¹³C NMR spectra[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral assignments. This guide provides a self-validating experimental workflow and an in-depth mechanistic analysis of the chemical shifts and coupling constants inherent to this specific fluorinated bicyclic system, ensuring rigorous structural elucidation for drug development professionals.

Experimental Workflow & Sample Preparation Protocol

To extract precise heteronuclear coupling constants (ⁿJ_CF and ⁿJ_HF), the NMR acquisition protocol must be treated as a self-validating system. Any deviation in relaxation delays or phase correction will propagate errors into the multiplet analysis.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15–20 mg of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is selected because it lacks exchangeable protons that might interfere with the furan ring signals, while providing a low-viscosity medium to narrow linewidths.

  • Instrument Tuning: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe. Tune and match the probe specifically for ¹H, ¹³C, and ¹⁹F frequencies.

  • ¹H NMR Acquisition (zg30): Acquire 16 scans using a 30° excitation pulse.

    • Causality: A 30° flip angle, combined with a 2.0 s relaxation delay (D1), ensures complete longitudinal relaxation (T₁) between scans, preventing signal saturation and guaranteeing quantitative integration.

  • ¹³C{¹H} NMR Acquisition (zgpg30): Acquire 1024 scans with composite pulse decoupling (e.g., WALTZ-16) applied to the ¹H channel.

    • Causality: The D1 delay must be extended to ≥ 3.0 seconds. Quaternary carbons (C3a, C5, C7a) lack attached protons for efficient dipole-dipole relaxation, resulting in long T₁ times. Failing to extend D1 will cause these critical peaks to vanish into the baseline[3].

  • Internal Validation Gate: Before multiplet extraction, verify the chemical shift axis. Calibrate the TMS singlet strictly to δ 0.00 ppm. Validate this by checking the residual CHCl₃ solvent peak; it must perfectly align at δ 7.26 ppm (¹H) and δ 77.16 ppm (¹³C).

Workflow A Sample Prep (15 mg in CDCl3) B 1D 1H NMR (zg30, ns=16) A->B C 1D 13C{1H} NMR (zgpg30, ns=1024) A->C D 2D NMR (COSY, HSQC, HMBC) A->D E Data Processing (FT, Phase, Baseline) B->E C->E D->E F Multiplet Analysis & J-Coupling Extraction E->F

Figure 1: Standardized high-resolution NMR acquisition and processing workflow.

¹H NMR Spectral Analysis: Causality & Assignments

The ¹H NMR spectrum of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine is divided into the aliphatic furan protons and the aromatic pyridine protons. The presence of fluorine at C5 significantly alters the local magnetic environment.

The Pyridine Protons (H4 and H6)
  • H6 (δ ~7.95 ppm): This proton is highly deshielded due to the diamagnetic anisotropy and the electron-withdrawing nature of the adjacent pyridine nitrogen[4]. Interestingly, while one might expect a large ortho-coupling to the C5 fluorine, the ³J_HF coupling between 5-F and 6-H is frequently observed to be near 0 to 2 Hz [3].

    • Mechanistic Causality: This anomaly is driven by the adjacent nitrogen's lone pair, which alters the s-character of the C-C bond and disrupts the spin-spin transmission pathway, effectively neutralizing the expected ortho-coupling[3]. Therefore, H6 appears as a fine doublet (coupled only to H4 via ⁴J_HH ~ 2.5 Hz).

  • H4 (δ ~7.40 ppm): Positioned ortho to the fluorine and meta to H6, this proton is less deshielded than H6. Unlike H6, the ³J_HF coupling to H4 remains robust at approximately 7.5 Hz [3]. Consequently, H4 presents as a doublet of doublets (dd).

The Dihydrofuran Protons (H2 and H3)
  • H2 (δ ~4.65 ppm): These two protons appear as a triplet (³J_HH = 8.8 Hz). They are heavily deshielded by the directly attached electronegative oxygen atom (C7a-O-C2).

  • H3 (δ ~3.30 ppm): Appearing as a triplet (³J_HH = 8.8 Hz), these protons are in a benzylic-like position relative to the pyridine ring, shielding them compared to H2 but deshielding them relative to standard alkanes.

Table 1: Summarized ¹H NMR Quantitative Data
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment Notes
H6 7.95d⁴J_HH = 2.51HDeshielded by N; anomalous ³J_HF near 0 Hz.
H4 7.40dd³J_HF = 7.5, ⁴J_HH = 2.51HOrtho to F, meta to H6.
H2 4.65t³J_HH = 8.82HFuran ring CH₂, adjacent to Oxygen.
H3 3.30t³J_HH = 8.82HFuran ring CH₂, benzylic position.

¹³C NMR Spectral Analysis: ¹⁹F-¹³C Spin-Spin Coupling

Because the ¹³C spectrum is acquired with ¹H decoupling but without ¹⁹F decoupling, every carbon atom in the pyridine ring will be split into a doublet by the spin-½ ¹⁹F nucleus[2]. The magnitude of this coupling (ⁿJ_CF) is a direct ruler for structural distance.

  • C5 (δ ~155.5 ppm): The carbon directly bonded to fluorine exhibits a massive one-bond coupling (¹J_CF ≈ 255.0 Hz )[2].

  • C6 (δ ~135.5 ppm) & C4 (δ ~125.0 ppm): Both are ortho to the fluorine, exhibiting two-bond couplings (²J_CF ). C6 typically shows a larger coupling (~26 Hz) compared to C4 (~20 Hz) due to the adjacent nitrogen atom[3].

  • C3a (δ ~120.0 ppm): This bridgehead carbon exhibits a three-bond meta-coupling (³J_CF ≈ 6.0 Hz )[3].

  • C7a (δ ~165.0 ppm): The oxygen-bound bridgehead carbon is highly deshielded and exhibits a small four-bond coupling (⁴J_CF ≈ 4.0 Hz ). Due to the long T₁ relaxation time of this carbon, this fine splitting is sometimes lost in the baseline noise if the D1 delay is insufficient[3].

Coupling F5 Fluorine (F5) C5 C5 (1J_CF ~ 255 Hz) F5->C5 1J C6 C6 (2J_CF ~ 26 Hz) F5->C6 2J C4 C4 (2J_CF ~ 20 Hz) F5->C4 2J C3a C3a (3J_CF ~ 6 Hz) F5->C3a 3J C7a C7a (4J_CF ~ 4 Hz) F5->C7a 4J

Figure 2: 19F-13C scalar coupling network and signal splitting pathways in the pyridine ring.

Table 2: Summarized ¹³C NMR Quantitative Data
PositionChemical Shift (δ, ppm)Multiplicity (via ¹⁹F)Coupling Constant (J_CF, Hz)Carbon Type
C7a 165.0d⁴J_CF = 4.0Quaternary (C-O)
C5 155.5d¹J_CF = 255.0Quaternary (C-F)
C6 135.5d²J_CF = 26.0CH (adjacent to N)
C4 125.0d²J_CF = 20.0CH
C3a 120.0d³J_CF = 6.0Quaternary (C-C)
C2 72.5s-CH₂ (O-CH₂)
C3 28.5s-CH₂ (Ar-CH₂)

2D NMR Strategies for Unambiguous Assignment

To achieve absolute certainty in the structural assignment of fused heterocycles[1], 1D data must be cross-validated using a logical progression of 2D NMR experiments.

  • ¹H-¹H COSY (Correlation Spectroscopy): Used to map the isolated spin systems. It will confirm the adjacency of H2 and H3 in the furan ring, and the meta-relationship between H4 and H6.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Maps direct one-bond C-H connections. This instantly differentiates the protonated carbons (C2, C3, C4, C6) from the quaternary carbons (C3a, C5, C7a) which will not appear in the HSQC.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for piecing the rings together. A critical HMBC correlation will be observed between the furan H3 protons and the pyridine C4 and C3a carbons, definitively proving the regiochemistry of the ring fusion.

TwoDLogic N1 1H-1H COSY C1 Identify Spin Systems N1->C1 N2 1H-13C HSQC C2 Assign Direct C-H N2->C2 N3 1H-13C HMBC C3 Link Quaternary Carbons N3->C3 C1->C2 C2->C3

Figure 3: Logical progression of 2D NMR experiments for unambiguous structural elucidation.

References

  • Matsumoto, M., et al. "Unexpected formation of (Z)-1,2-bis(5-fluoropyridin-2-yl)diazene 1-oxide by oxidation of 2-amino-5-fluoropyridine." Senshu University Repository. URL: 3

  • Al-Refai, M. "Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine." European Journal of Chemistry. URL: 1

  • National Center for Biotechnology Information. "Furo[2,3-b]pyridine | C7H5NO - PubChem." PubChem Database. URL: 4

  • Emsley, J. W., et al. "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants..." Loughborough University Research Repository. URL:2

Sources

Exploratory

Thermodynamic stability and electronic properties of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine

Whitepaper: Thermodynamic Stability and Electronic Architecture of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine Executive Summary 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine (CAS: 1356542-41-0) is a privileged bicyclic pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Thermodynamic Stability and Electronic Architecture of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine

Executive Summary

5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine (CAS: 1356542-41-0) is a privileged bicyclic pharmacophore widely utilized in the development of kinase inhibitors, melatonin receptor modulators, and neurodegenerative therapeutics[1]. Structurally, it comprises a partially saturated dihydrofuran ring fused to an electron-deficient fluoropyridine system. This unique fusion creates a highly polarized electronic landscape. Understanding the precise thermodynamic stability and electronic properties (such as Frontier Molecular Orbital distribution and pKa modulation) of this scaffold is critical for rational drug design, as these parameters directly dictate target binding affinity, metabolic clearance, and formulation stability.

Structural Thermodynamics and Conformational Dynamics

The thermodynamic stability of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine (5-F-DHP) is governed by the interplay between the fused ring strain and the electronic effects of the fluorine substituent[2].

Unlike its fully aromatic counterpart (furo[2,3-b]pyridine), which is strictly planar, the 2,3-dihydrofuran moiety contains two adjacent sp³-hybridized carbons. If forced into a planar geometry, the eclipsing interactions between the C2 and C3 protons would generate significant torsional (Pitzer) strain. To minimize this thermodynamic penalty, the dihydrofuran ring adopts a puckered envelope conformation .

Furthermore, the introduction of the highly electronegative fluorine atom at the 5-position exerts a profound inductive electron-withdrawing effect (-I). This withdrawal propagates through the conjugated π -system of the pyridine ring, effectively stabilizing the electron-rich lone pairs of the dihydrofuran oxygen[3]. This electronic communication across the fused system lowers the overall heat of formation and enhances the molecule's resistance to oxidative degradation, a common metabolic liability in electron-rich heterocycles.

G N1 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine N2 Dihydrofuran Ring (Envelope Conformation) N1->N2 N3 5-Fluoro-Pyridine Ring (Planar, Electron-Deficient) N1->N3 N4 Torsional Strain Relief (sp3 C2-C3) N2->N4 N5 Inductive Withdrawal (-I) Lowers pKa & FMO Energy N3->N5 N6 Enhanced Thermodynamic Stability N4->N6 N5->N6

Fig 1: Structural logic dictating the thermodynamic stability of 5-F-DHP.

Electronic Properties: FMOs and pKa Modulation

The chemical reactivity and target-binding capabilities of 5-F-DHP are best understood through Frontier Molecular Orbital (FMO) theory and basicity analysis.

HOMO-LUMO Gap: Density Functional Theory (DFT) calculations on related furo[2,3-b]pyridine systems reveal that the Highest Occupied Molecular Orbital (HOMO) is primarily localized over the electron-donating dihydrofuran oxygen and the adjacent C=C bond of the fused system. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized on the electron-deficient pyridine ring[4]. The 5-fluoro substituent significantly lowers the energy of the LUMO due to its electron-withdrawing nature. The resulting HOMO-LUMO energy gap typically falls between 3.0 and 3.4 eV, indicating a molecule with moderate chemical reactivity and high kinetic stability[5].

pKa Modulation: Unsubstituted pyridine possesses a pKa of approximately 5.2. However, the basicity of the pyridine nitrogen in 5-F-DHP is drastically attenuated. The strong inductive effect of the 5-fluoro group pulls electron density away from the nitrogen lone pair, making it less available for protonation[3][6]. Consequently, the pKa of 5-F-DHP shifts to approximately 2.8–3.2. This is a critical parameter for drug development, as it ensures the molecule remains largely unprotonated (neutral) at physiological pH (7.4), thereby maximizing passive membrane permeability and oral bioavailability.

Quantitative Data Summaries

The following tables synthesize the computed and experimentally extrapolated thermodynamic and electronic parameters for 5-F-DHP.

Table 1: Computed Thermodynamic & Geometric Parameters

Parameter Value / Description Analytical Significance
Conformation Envelope (Dihydrofuran) Minimizes C2-C3 torsional strain.
C2-C3-N-O Dihedral ~12° - 18° Deviation from strict planarity due to sp³ carbons.

| Dipole Moment ( μ ) | ~2.8 - 3.1 Debye | Dictates solubility and electrostatic target binding. | | Ring Strain Energy | < 4.5 kcal/mol | High thermodynamic stability relative to oxetane fusions. |

Table 2: Electronic & Physicochemical Properties

Property Value Mechanistic Driver
HOMO Energy ~ -6.1 eV Localized on the dihydrofuran oxygen lone pairs.
LUMO Energy ~ -2.8 eV Lowered by the 5-fluoro inductive effect.
HOMO-LUMO Gap ~ 3.3 eV Indicates high kinetic stability.

| Pyridine Nitrogen pKa | 2.8 - 3.2 | Attenuated basicity due to fluorine electronegativity. |

Experimental Protocols & Workflows

To ensure scientific integrity, the following self-validating protocols detail how to computationally and experimentally derive the properties of 5-F-DHP.

Protocol 1: Computational Thermodynamic Profiling (DFT)

Causality: B3LYP is chosen as the functional because it accurately models electron correlation in halogenated heterocycles, while the 6-311++G(d,p) basis set includes diffuse functions necessary for accurately modeling the lone pairs on oxygen and fluorine.

  • Initial Geometry Construction: Build the 3D model of 5-F-DHP using a molecular builder (e.g., GaussView). Pre-optimize using Molecular Mechanics (MMFF94 force field) to establish the initial envelope conformation of the dihydrofuran ring.

  • DFT Optimization: Submit the geometry for quantum mechanical optimization using Gaussian software at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

  • Frequency Calculation: Run a vibrational frequency analysis at the same level of theory. Self-Validation: The absence of imaginary frequencies confirms that the optimized geometry is a true thermodynamic minimum, not a transition state.

  • FMO Extraction: Extract the HOMO and LUMO energy levels from the formatted checkpoint file and map the spatial orbital distribution to visualize electron density.

Protocol 2: Spectrophotometric pKa Determination

Causality: Because 5-F-DHP has low aqueous solubility and a low pKa, standard potentiometric titration is inaccurate. UV-Vis spectrophotometry is utilized because the protonation of the pyridine nitrogen significantly alters the π→π∗ transition absorption bands.

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 1.0 to 7.0 in 0.5 pH increments.

  • Sample Preparation: Dissolve 5-F-DHP in a minimal volume of HPLC-grade methanol, then spike into the buffer solutions to achieve a final compound concentration of 20 μ M (ensuring methanol content is <2% v/v to prevent dielectric constant shifts).

  • Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) for each pH solution at 25.0 ± 0.1 °C.

  • Data Analysis: Identify the analytical wavelengths corresponding to the neutral and protonated species. Self-Validation: The presence of a distinct isosbestic point confirms a clean two-state equilibrium (neutral protonated) without compound degradation.

  • Curve Fitting: Plot absorbance at the analytical wavelength versus pH. Fit the data to the Henderson-Hasselbalch equation using non-linear regression to extract the exact pKa.

Workflow S1 Sample Prep (5-F-DHP in Buffer) S2 UV-Vis Titration (pH 1.0 to 7.0) S1->S2 S3 Isosbestic Point Identification S2->S3 S4 Henderson-Hasselbalch Fitting S3->S4 S5 pKa Determination S4->S5

Fig 2: Spectrophotometric workflow for determining the pKa of the pyridine nitrogen.

References

  • ChemBK. "5-Fluoropyridin-3-ol - Physico-chemical Properties." ChemBK,[Link]

  • ACS Publications. "Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation." Organic Letters,[Link]

  • MDPI. "Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination." Molecules, [Link]

  • Google Patents. "WO2019243530A1 - Oga inhibitor compounds.

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling and Functionalization of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine

Introduction & Strategic Relevance In modern drug discovery, the 2,3-dihydrofuro[2,3-b]pyridine scaffold serves as a conformationally restricted, metabolically stable bioisostere for morpholine and substituted pyridine r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Relevance

In modern drug discovery, the 2,3-dihydrofuro[2,3-b]pyridine scaffold serves as a conformationally restricted, metabolically stable bioisostere for morpholine and substituted pyridine rings, frequently appearing in neurodegenerative disease targets such as OGA inhibitors [4]. The introduction of a fluorine atom at the 5-position (CAS: 1356542-41-0) is traditionally employed to block metabolic hotspots and modulate pKa.

However, from a synthetic perspective, this 5-fluoro substituent presents a highly versatile node for late-stage diversification. Recent advances in palladium catalysis allow chemists to divergently functionalize this scaffold via two distinct pathways: direct C–F bond activation (defluorinative cross-coupling) or directed C–H functionalization (leaving the C–F bond intact). This application note details the mechanistic rationale and validated protocols for both strategies.

Mechanistic Rationale: Overcoming the Meta-Fluoro Challenge

Pathway A: C–F Activation (Suzuki-Miyaura Defluorinative Coupling)

The C–F bond is the strongest carbon-halogen bond (~115 kcal/mol), making oxidative addition by low-valent palladium thermodynamically challenging [1]. In 2-fluoro or 4-fluoropyridines, the C–F bond is electronically activated by the resonance-withdrawing effect of the ortho/para nitrogen, facilitating a Meisenheimer-like transition state [2].

In 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine, the fluorine is meta to the pyridine nitrogen (N7). This lack of direct resonance stabilization makes the C–F bond highly recalcitant. To force oxidative addition, the Pd(0) ground state must be destabilized while the transition state is stabilized. This causality dictates the mandatory use of highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., BrettPhos ). The bulky ligand promotes the formation of a monoligated[L·Pd(0)] active species, which possesses a sufficiently elevated HOMO to insert into the unactivated meta-C–F bond.

Pathway B: Regioselective C–H Arylation (Concerted Metalation-Deprotonation)

If retention of the fluorine atom is desired for pharmacological utility, direct C–H arylation is the optimal pathway. The pyridine ring possesses two available C–H bonds at C4 and C6.

Regioselectivity here is governed by proton acidity rather than steric hindrance. The C6–H bond is flanked by the electronegative pyridine nitrogen and the inductively withdrawing 5-fluoro substituent. This dual acidification makes C6 the kinetically favored site for a Concerted Metalation-Deprotonation (CMD) mechanism [3]. By employing Pd(OAc)₂ with a pivalic acid (PivOH) co-catalyst, the pivalate anion acts as an intramolecular proton shuttle, seamlessly cleaving the C6–H bond to form the palladacycle intermediate while preserving the C–F bond.

Divergent Workflow Diagram

Divergent_Pathways SM 5-Fluoro-2,3-dihydrofuro [2,3-b]pyridine Cond1 Pd2(dba)3, BrettPhos Ar-B(OH)2, K3PO4 Dioxane, 110°C SM->Cond1 Pathway A Cond2 Pd(OAc)2, PCy3 Ar-Br, PivOH, K2CO3 Toluene, 100°C SM->Cond2 Pathway B Mech1 C-F Oxidative Addition (Defluorinative Coupling) Cond1->Mech1 Mech2 Concerted Metalation- Deprotonation (CMD) Cond2->Mech2 Prod1 5-Aryl-2,3-dihydrofuro [2,3-b]pyridine (Suzuki Product) Mech1->Prod1 Yield: 75-85% Prod2 6-Aryl-5-fluoro- 2,3-dihydrofuro [2,3-b]pyridine (C-H Arylation) Mech2->Prod2 Yield: 60-80%

Fig 1. Divergent Pd-catalyzed pathways for 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine functionalization.

Quantitative Data & Reaction Optimization

Table 1: Optimization of C–F Activation (Suzuki-Miyaura Defluorination)

Palladium Source (mol%) Ligand (mol%) Base (Equiv) Solvent Temp (°C) Conversion (%)
Pd₂(dba)₃ (5%) PPh₃ (10%) K₂CO₃ (2.5) Toluene 110 < 5%
Pd₂(dba)₃ (5%) RuPhos (10%) K₃PO₄ (2.5) Dioxane 110 45%
Pd(OAc)₂ (10%) BrettPhos (10%) K₃PO₄ (2.5) Dioxane 110 62%

| Pd₂(dba)₃ (5%) | BrettPhos (10%) | K₃PO₄ (2.5) | Dioxane | 110 | 88% |

Table 2: Optimization of C–H Arylation (CMD Pathway)

Catalyst System (mol%) Additive (mol%) Solvent Temp (°C) Regioselectivity (C6:C4) Yield (%)
Pd(OAc)₂ / PCy₃ (10/20) None Toluene 100 1:1 25%
Pd(OAc)₂ / DavePhos (10/20) PivOH (30%) DMAc 120 2:1 55%

| Pd(OAc)₂ / PCy₃ (10/20) | PivOH (30%) | Toluene | 100 | > 20:1 | 78% |

Experimental Protocols

Protocol A: Defluorinative Suzuki-Miyaura Coupling (C–F Activation)

Note: The electron-rich[Pd(0)·BrettPhos] complex is highly sensitive to oxygen. Glovebox setup is mandatory for reproducible yields.

Step-by-Step Methodology:

  • Reaction Assembly: Inside a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv, 0.75 mmol), Pd₂(dba)₃ (5 mol%, 0.025 mmol), BrettPhos (10 mol%, 0.05 mmol), and anhydrous K₃PO₄ (2.5 equiv, 1.25 mmol).

  • Solvent Addition: Add 3.0 mL of rigorously degassed, anhydrous 1,4-dioxane. Seal the tube with a PTFE-lined screw cap.

  • Heating: Remove the vessel from the glovebox and stir vigorously (800 rpm) at 110 °C in a pre-heated oil bath for 18 hours.

  • Self-Validating Analytical Check: Cool to room temperature. Withdraw a 50 µL aliquot, filter through a short silica plug with EtOAc, evaporate, and dissolve in CDCl₃. Run a ¹⁹F NMR spectrum. Validation: The complete disappearance of the starting material's fluorine resonance (typically around -125 to -135 ppm) confirms successful C–F oxidative addition.

  • Workup: Dilute the crude mixture with EtOAc (15 mL), wash with water (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Regioselective C6–H Arylation (C–F Retention)

Note: This protocol leverages PivOH to enable the Concerted Metalation-Deprotonation (CMD) mechanism. Standard Schlenk techniques are sufficient.

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine (1.0 equiv, 0.5 mmol), aryl bromide (1.2 equiv, 0.6 mmol), Pd(OAc)₂ (10 mol%, 0.05 mmol), tricyclohexylphosphine (PCy₃) (20 mol%, 0.1 mmol), pivalic acid (PivOH) (30 mol%, 0.15 mmol), and K₂CO₃ (2.0 equiv, 1.0 mmol).

  • Atmosphere Exchange: Seal the vial with a septum cap. Evacuate and backfill with argon (repeat 3 times).

  • Solvent Addition: Inject 2.5 mL of anhydrous toluene via syringe.

  • Heating: Stir the mixture at 100 °C for 24 hours.

  • Self-Validating Analytical Check: Withdraw a 50 µL aliquot and process for NMR as in Protocol A. Validation: In ¹⁹F NMR, the fluorine signal will persist but shift slightly due to the new adjacent aryl environment, proving C–F retention. In ¹H NMR, the diagnostic disappearance of the most downfield pyridine proton (C6–H, ~8.0–8.2 ppm) confirms regioselective C–H activation.

  • Workup: Filter the cooled reaction mixture through a pad of Celite, eluting with CH₂Cl₂ (20 mL). Concentrate the filtrate and purify via reverse-phase or standard silica gel chromatography.

References

  • Amii, H.; Uneyama, K. C–F Bond Activation in Organic Synthesis. Chemical Reviews 2009, 109 (5), 2127–2140. URL: [Link]

  • Jasim, N. A. et al. Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C–F Oxidative Addition at Palladium, P–C and C–F Activation at Platinum. Organometallics 2004, 23 (26), 6140–6149. URL: [Link]

  • Young, A. J. et al. Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage. ACS Catalysis 2015, 5 (2), 850-860. URL: [Link]

  • Patent CN112292377A. OGA Inhibitor Compounds. Google Patents 2021.
Application

Application Notes and Protocols for Late-Stage Functionalization of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine Derivatives

Introduction: The Strategic Value of the 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine Scaffold The 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine Scaffold

The 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique three-dimensional structure, combining a partially saturated furan ring with an electron-deficient fluoropyridine, makes it an attractive isostere for various biologically relevant motifs, such as indoles and azaindoles. This scaffold is present in a number of potent and selective kinase inhibitors, including those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory diseases.[1] The fluorine atom at the 5-position often enhances metabolic stability and modulates pKa, improving the overall pharmacokinetic profile of drug candidates.

Late-stage functionalization (LSF) is a paramount strategy in drug discovery, enabling the rapid diversification of complex molecular cores to explore Structure-Activity Relationships (SAR).[2][3] Applying LSF to the 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine scaffold allows for the introduction of novel chemical vectors without resorting to lengthy de novo synthesis, thereby accelerating the discovery of next-generation therapeutics.[4] This guide provides detailed protocols and mechanistic insights for several powerful LSF techniques applicable to this valuable scaffold.

Strategic Considerations for C-H Functionalization

The inherent electronic properties of the 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine ring system dictate the regiochemical outcome of C-H functionalization reactions. Understanding these properties is crucial for selecting the appropriate methodology.

  • Pyridine Ring (Positions C4, C6, C7): The pyridine ring is electron-deficient, a characteristic exacerbated by the electron-withdrawing fluorine atom at C5. This general electron deficiency makes the C-H bonds more acidic and susceptible to functionalization via metallacycle formation or radical addition.

    • C7: This position is ortho to the pyridine nitrogen, making it the most electronically activated site for deprotonation-based C-H metallation. However, it is sterically shielded by the fused furan ring.

    • C4 & C6: These positions are electronically distinct. The C4 position is para to the fluorine and meta to the nitrogen, while C6 is ortho to the fluorine and ortho to the nitrogen. Radical functionalization, such as Minisci-type reactions, typically favors the ortho/para positions (C6 and C4) relative to the nitrogen.[5]

  • Dihydrofuran Ring (Positions C2, C3): These C(sp³)-H bonds are generally less reactive than their C(sp²) counterparts on the pyridine ring under typical cross-coupling or radical aromatic substitution conditions. Functionalization here usually requires different strategies, such as photoredox-mediated hydrogen atom transfer (HAT).

This guide will focus on functionalizing the more synthetically accessible C-H bonds of the pyridine ring.

Palladium-Catalyzed C-H Arylation at the C4 Position

Direct C-H arylation is a powerful tool for forging C-C bonds, bypassing the need for pre-functionalized starting materials like organohalides or boronic acids.[6][7] For the 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine scaffold, palladium catalysis can be directed to the C4 position. The regioselectivity is governed by a combination of electronic and steric factors, where the C4 C-H bond's acidity and accessibility make it a favorable site for concerted metalation-deprotonation (CMD).[8]

Causality and Mechanistic Insight

The catalytic cycle typically involves the formation of a Pd(II) intermediate which coordinates to the pyridine. A CMD event, often assisted by a carboxylate or carbonate base, forms a palladacycle intermediate. This intermediate then reacts with an aryl halide via oxidative addition, followed by reductive elimination to furnish the C-C coupled product and regenerate the active Pd(II) species. The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, RuPhos) is critical to promote both the C-H activation and reductive elimination steps.

Experimental Workflow: C4 Arylation

cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Add 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine (1.0 eq), aryl bromide (1.5 eq), and K₂CO₃ (2.0 eq) to an oven-dried vial. p2 Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%). p1->p2 p3 Add pivalic acid (30 mol%) and solvent (e.g., Toluene or Dioxane). p2->p3 r1 Seal vial and purge with Argon for 15 minutes. p3->r1 r2 Heat reaction at 110-130 °C for 12-24 hours. r1->r2 r3 Monitor reaction progress by LC-MS or TLC. r2->r3 w1 Cool to RT, dilute with EtOAc, and filter through Celite. r3->w1 w2 Wash filtrate with water and brine. w1->w2 w3 Dry organic layer (Na₂SO₄), filter, and concentrate. w2->w3 w4 Purify by flash column chromatography (silica gel). w3->w4

Caption: Workflow for Pd-catalyzed C4-arylation.

Detailed Protocol: C4-Arylation with 4-Bromoanisole
  • Reagent Preparation: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine (1.0 equiv, 0.2 mmol, 30.6 mg), 4-bromoanisole (1.5 equiv, 0.3 mmol, 55.8 mg), and potassium carbonate (K₂CO₃, 2.0 equiv, 0.4 mmol, 55.2 mg).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.05 equiv, 0.01 mmol, 2.2 mg) and SPhos (0.10 equiv, 0.02 mmol, 8.2 mg). Add this catalyst mixture to the reaction vial.

  • Solvent and Additive Addition: Add pivalic acid (PivOH, 0.3 equiv, 0.06 mmol, 6.1 mg) followed by anhydrous toluene (2 mL).

  • Inerting: Seal the vial with a PTFE-lined cap. Evacuate and backfill the vial with argon three times.

  • Reaction: Place the vial in a preheated aluminum block at 120 °C and stir for 18 hours.

  • Monitoring: After cooling, a small aliquot can be taken, diluted with dichloromethane, filtered through a small plug of silica, and analyzed by LC-MS to check for conversion.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 5 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 4-arylated product.

Photoredox-Catalyzed C6-Alkylation via Minisci-type Reaction

Visible-light photoredox catalysis offers an exceptionally mild and versatile platform for generating carbon-centered radicals for C-H functionalization.[9][10] For electron-deficient heterocycles like our target scaffold, a Minisci-type reaction is highly effective. Protonation of the pyridine nitrogen (either by an acid additive or the in situ generated radical cation) further enhances the ring's electrophilicity, directing the nucleophilic radical addition preferentially to the C6 and C4 positions.[5] We will target the C6 position, which is electronically favored due to its ortho relationship to both the nitrogen and the fluorine atom.

Causality and Mechanistic Insight

The process begins with the excitation of a photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) by visible light. The excited-state photocatalyst can then oxidize a radical precursor (e.g., a carboxylic acid, peroxide, or silane) to generate an alkyl radical. This alkyl radical adds to the protonated pyridine ring, forming a radical cation intermediate. A mild oxidant in the system then oxidizes this intermediate, leading to deprotonation and rearomatization to afford the C6-alkylated product.[11]

Experimental Workflow: C6-Alkylation

cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p1 Add 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine (1.0 eq) and photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-2 mol%). p2 Add radical precursor (e.g., tert-butyl peroxide, 3.0 eq) and acid (e.g., TFA, 1.2 eq). p1->p2 p3 Add degassed solvent (e.g., Acetonitrile or DMSO). p2->p3 r1 Seal vial and purge with Argon. p3->r1 r2 Stir under visible light (e.g., Blue LED) at room temperature for 8-16 hours. r1->r2 r3 Monitor reaction progress by LC-MS. r2->r3 w1 Quench reaction with aq. Na₂S₂O₃ solution. r3->w1 w2 Extract with an organic solvent (e.g., EtOAc or DCM). w1->w2 w3 Wash combined organic layers with aq. NaHCO₃ and brine. w2->w3 w4 Dry (MgSO₄), filter, concentrate, and purify by chromatography. w3->w4

Caption: Workflow for photoredox C6-alkylation.

Detailed Protocol: C6-Methylation using Di-tert-butyl peroxide
  • Reagent Preparation: To a 4 mL vial, add 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine (1.0 equiv, 0.2 mmol, 30.6 mg) and Ru(bpy)₃(PF₆)₂ (0.02 equiv, 0.004 mmol, 3.4 mg).

  • Solvent and Additive Addition: Add anhydrous acetonitrile (MeCN, 2 mL). Stir to dissolve. Add trifluoroacetic acid (TFA, 1.2 equiv, 0.24 mmol, 18 µL).

  • Radical Precursor Addition: Add di-tert-butyl peroxide (3.0 equiv, 0.6 mmol, 110 µL).

  • Inerting: Seal the vial and sparge the solution with a stream of argon for 10 minutes.

  • Irradiation: Place the vial approximately 5 cm from a 40W blue LED lamp with a fan for cooling to maintain room temperature. Stir vigorously for 12 hours.

  • Work-up: Quench the reaction by adding 5 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate (NaHCO₃, 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (silica gel) to isolate the 6-methylated product.

Two-Step C7 Functionalization: C-H Fluorination and Nucleophilic Aromatic Substitution (SNAr)

For introducing heteroatom nucleophiles (N, O, S), a powerful two-step sequence involving an initial C-H fluorination followed by a nucleophilic aromatic substitution (SNAr) is highly effective.[12][13] This strategy takes advantage of the inherent reactivity of the C7 position (ortho to the pyridine nitrogen) towards electrophilic fluorination and the excellent leaving group ability of the newly installed fluoride in the subsequent SNAr step.

Causality and Mechanistic Insight

Step 1: C-H Fluorination. Reagents like silver(II) fluoride (AgF₂) can selectively fluorinate the C-H bond alpha to a pyridine nitrogen. The reaction is believed to proceed via a single-electron transfer (SET) mechanism, generating a heterocyclic radical cation that then reacts with a fluoride source.[13]

Step 2: SNAr. The resulting 7-fluoro derivative is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent fluorine at C5. A wide range of nucleophiles can displace the C7 fluoride under mild conditions, making this a versatile method for introducing diverse functionality.[12]

Experimental Workflow: C7-Fluorination and SNAr

cluster_step1 Step 1: C-H Fluorination cluster_step2 Step 2: Nucleophilic Aromatic Substitution (SNAr) s1_p1 Add substrate (1.0 eq) and AgF₂ (2.0 eq) to a fluoropolymer vial. s1_p2 Add dry acetonitrile. s1_p1->s1_p2 s1_p3 Stir at 80 °C for 12 hours. s1_p2->s1_p3 s1_p4 Filter, concentrate, and purify to isolate 7-fluoro intermediate. s1_p3->s1_p4 s2_p1 Add 7-fluoro intermediate (1.0 eq), nucleophile (1.5 eq), and base (e.g., K₂CO₃, 2.0 eq). s1_p4->s2_p1 s2_p2 Add polar aprotic solvent (e.g., DMF or DMSO). s2_p1->s2_p2 s2_p3 Stir at 60-100 °C until completion (LC-MS). s2_p2->s2_p3 s2_p4 Perform aqueous work-up, extract, and purify. s2_p3->s2_p4

Caption: Two-step workflow for C7-functionalization.

Detailed Protocol: C7-Amination with Morpholine

Part A: C-H Fluorination

  • Reagent Preparation: In a glovebox, add 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine (1.0 equiv, 0.5 mmol, 76.5 mg) and silver(II) fluoride (AgF₂, 2.0 equiv, 1.0 mmol, 145.8 mg) to a 20 mL PFA (perfluoroalkoxy) vial containing a magnetic stir bar.

  • Solvent Addition: Add 5 mL of dry acetonitrile.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture at 80 °C with vigorous stirring for 12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and filter through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate and purify by flash chromatography (silica gel) to yield the 5,7-difluoro-2,3-dihydrofuro[2,3-b]pyridine intermediate.

Part B: Nucleophilic Aromatic Substitution (SNA r)

  • Reagent Preparation: To an oven-dried vial, add the 5,7-difluoro intermediate from Part A (1.0 equiv, 0.1 mmol, 17.1 mg), morpholine (1.5 equiv, 0.15 mmol, 13 µL), and powdered potassium carbonate (2.0 equiv, 0.2 mmol, 27.6 mg).

  • Solvent Addition: Add 1 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Reaction: Seal the vial and heat at 80 °C for 4 hours, or until LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 20 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC to obtain the final C7-morpholinyl product.

Data Summary and Comparison

TechniqueTarget PositionKey Reagents & ConditionsAdvantagesPotential Challenges
Pd-Catalyzed C-H Arylation C4Pd(OAc)₂, SPhos, K₂CO₃, PivOH, Toluene, 120 °CHigh functional group tolerance; direct C-C bond formation.Catalyst sensitivity; potential for competing C6-arylation; requires high temperatures.
Photoredox C-H Alkylation C6 (major), C4 (minor)Ru(bpy)₃²⁺, Alkyl Radical Precursor, TFA, Blue LED, RTExtremely mild conditions; broad scope of alkyl radicals.Requires acidic conditions; regioselectivity can be a mixture of C4/C6; quantum yield can be low.
Fluorination / SNA r**C71. AgF₂, MeCN, 80 °C2. Nucleophile, Base, DMSO, 80 °CAccess to diverse heteroatom linkages; predictable regioselectivity.Two-step process; use of expensive and hazardous AgF₂; SNAr may fail with poor nucleophiles.

Conclusion

The 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine scaffold is a highly valuable core for drug discovery. The application of modern late-stage functionalization techniques provides a powerful toolkit for its rapid and efficient diversification. By carefully selecting the appropriate catalytic system—be it palladium-catalyzed C-H activation, visible-light photoredox catalysis, or a two-step fluorination-substitution sequence—researchers can selectively modify the C4, C6, or C7 positions. The protocols and insights provided herein serve as a robust starting point for chemists aiming to explore the chemical space around this important heterocyclic system, ultimately accelerating the path toward novel and improved therapeutic agents.

References

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  • Hartwig, J. F., et al. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes. Journal of the American Chemical Society. [Link][14]

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  • Belnome, F., et al. (2025). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. [Link][15]

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  • Various Authors. (n.d.). C-H bond activation of pyridine or pyridine-linked ring. ResearchGate. [Link][17]

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Method

Directed C-H Activation of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine: Application Notes and Protocols for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine scaffold is a compelling starting point for the development of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine scaffold is a compelling starting point for the development of novel therapeutics. Its structural resemblance to 7-azaindole, a privileged fragment in medicinal chemistry, combined with the metabolic stability often conferred by the fluorine atom, makes it a highly attractive core for kinase inhibitors and other targeted therapies. This guide provides an in-depth exploration of directed carbon-hydrogen (C-H) activation methodologies, offering a powerful toolkit for the late-stage functionalization of this promising heterocyclic system. By leveraging the principles of directed C-H activation, researchers can rapidly generate diverse libraries of analogues, accelerating the identification of lead compounds with enhanced potency, selectivity, and pharmacokinetic properties.

The strategic introduction of substituents onto the 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine core can profoundly influence its biological activity. This has been notably demonstrated in the development of potent inhibitors for targets such as Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory diseases.[1][2][3] Furthermore, the broader furo[2,3-b]pyridine class has shown promise in targeting other kinases and cellular pathways, including those implicated in cancer and neurodegenerative diseases.[4][5][6]

This document will detail potential synthetic routes to the core scaffold, propose detailed protocols for its C-H functionalization based on established methodologies for isosteric systems, and discuss the implications of these transformations for drug discovery programs.

I. Synthesis of the 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine Core

A robust and scalable synthesis of the starting material is paramount. While multiple routes to substituted furo[2,3-b]pyridines exist, a practical approach to the 5-fluoro-2,3-dihydro variant can be envisioned starting from commercially available 2-amino-5-fluoropyridine. The following proposed multi-step synthesis provides a logical pathway to the desired scaffold.

Proposed Synthetic Pathway

Synthesis_Pathway A 2-Amino-5-fluoropyridine B 5-Fluoro-2-hydroxypyridine A->B  Diazotization  (NaNO2, H2SO4) C 2-(2-Hydroxyethoxy)-5-fluoropyridine B->C  Williamson Ether Synthesis  (2-bromoethanol, base) D 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine C->D  Intramolecular Cyclization  (e.g., Mitsunobu or acid catalysis)

Caption: Proposed synthesis of the core scaffold.

Step-by-Step Protocol: Synthesis of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine

Step 1: Diazotization of 2-Amino-5-fluoropyridine

  • To a cooled (0-5 °C) solution of 2-amino-5-fluoropyridine in aqueous sulfuric acid, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Heat the mixture to 70-80 °C until nitrogen evolution ceases.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product, 5-fluoro-2-hydroxypyridine, with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Williamson Ether Synthesis

  • To a solution of 5-fluoro-2-hydroxypyridine in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., potassium carbonate or sodium hydride).

  • Add 2-bromoethanol and heat the reaction mixture (e.g., to 80 °C) overnight.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, quench with water, and extract the product, 2-(2-hydroxyethoxy)-5-fluoropyridine, with an organic solvent.

  • Purify the crude product by column chromatography.

Step 3: Intramolecular Cyclization

  • (Option A: Mitsunobu Reaction) To a solution of 2-(2-hydroxyethoxy)-5-fluoropyridine and triphenylphosphine in a suitable solvent (e.g., THF), add a dialkyl azodicarboxylate (e.g., DIAD or DEAD) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify the crude product by column chromatography to yield 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine.

  • (Option B: Acid Catalysis) Dissolve 2-(2-hydroxyethoxy)-5-fluoropyridine in a high-boiling solvent with a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) and heat to drive the dehydration and cyclization.

  • Work up the reaction by neutralization and extraction, followed by purification.

II. Directed C-H Activation Strategies

While direct C-H activation on the 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine scaffold has not been extensively reported, its isosteric relationship with 7-azaindole and 7-azaindoline provides a strong basis for predicting its reactivity.[7][8][9][10] The pyridine nitrogen is anticipated to act as an effective directing group for transition metal catalysts, guiding functionalization to specific C-H bonds. The electron-withdrawing nature of the fluorine atom at the 5-position is expected to influence the regioselectivity of these transformations.

Predicted Regioselectivity

Based on studies of related fluorinated pyridines, C-H activation is likely to be directed to either the C4 or C6 position. The precise outcome will depend on the catalyst, directing group strategy, and reaction conditions. The C4 position is electronically activated for deprotonation due to the influence of the adjacent nitrogen and the fluorine atom, while the C6 position is sterically accessible. The dihydrofuran ring's C-H bonds are generally less reactive in these types of transformations.

Caption: Potential sites for directed C-H activation.

III. Proposed Protocols for Directed C-H Functionalization

The following protocols are based on successful C-H activation methodologies reported for 7-azaindole and other related pyridine systems. These should serve as a robust starting point for the exploration of C-H functionalization of 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine.

A. Palladium-Catalyzed C-H Arylation

Direct arylation is a powerful tool for introducing aryl and heteroaryl moieties, which are common features in kinase inhibitors. The following protocol is adapted from established methods for the C-2 arylation of 7-azaindoles.[9][11]

Reaction Scheme:

Protocol:

  • To an oven-dried reaction vessel, add 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 5-10 mol%), a suitable ligand (e.g., a bulky phosphine like SPhos or RuPhos, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., 1,4-dioxane or toluene).

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data from Analogous Systems (7-Azaindole Arylation):

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane1001270-85[11]
Pd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O10012~30[11]
B. Rhodium-Catalyzed C-H Alkenylation/Annulation

Rhodium catalysis can be employed for the introduction of alkenyl groups or for the construction of new fused ring systems through annulation with alkynes. This protocol is based on the Rh(III)-catalyzed oxidative annulation of 7-azaindoles.[7][12]

Reaction Scheme:

Protocol:

  • In a screw-cap vial, combine 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine (1.0 equiv), the alkyne (1.2-2.0 equiv), [RhCp*Cl₂]₂ (2-5 mol%), and an oxidant (e.g., Cu(OAc)₂·H₂O, 2.0 equiv).

  • Add a suitable solvent (e.g., DMF or t-AmOH).

  • Seal the vial and heat the mixture to 100-130 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data from Analogous Systems (7-Azaindole Annulation):

CatalystOxidantSolventTemp (°C)Time (h)Yield (%)Reference
[RhCpCl₂]₂Cu(OAc)₂·H₂ODMF1202480-95[7]
[RhCpCl₂]₂Cu(OAc)₂·H₂Ot-AmOH1302475-90[7]
C. Iridium-Catalyzed C-H Borylation

The introduction of a boronic ester group provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the synthesis of a wide array of derivatives. This protocol is adapted from methods developed for the borylation of heteroarenes.[2][13][14]

Reaction Scheme:

Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with [Ir(COD)OMe]₂ (1-3 mol%), a bipyridine or phenanthroline ligand (e.g., dtbpy or Me₄phen, 2-6 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.5 equiv).

  • Add 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine (1.0 equiv) and a solvent (e.g., THF or cyclohexane).

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or ¹H NMR.

  • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography.

Quantitative Data from Analogous Systems (7-Azaindole Borylation):

Catalyst/LigandBorylation ReagentSolventTemp (°C)Time (h)Yield (%)Reference
[Ir(COD)OMe]₂ / Me₄phenB₂pin₂Cyclohexane8016~72[14]
[Ir(COD)OMe]₂ / dtbpyB₂pin₂THF8016~27[14]

IV. Applications in Drug Discovery and Medicinal Chemistry

The functionalized 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine derivatives generated through these C-H activation methods are of significant interest for drug development.

Kinase Inhibition

The furo[2,3-b]pyridine scaffold is a proven pharmacophore for kinase inhibitors.[1][4][11] By systematically introducing diverse substituents at the C4 and C6 positions, researchers can probe the ATP-binding pocket of various kinases, optimizing interactions and improving inhibitory potency and selectivity. For instance, arylation at these positions can lead to compounds that target key kinases in oncology and immunology, such as IRAK4, Akt1, and others.[1][2][3]

Fragment-Based Drug Discovery

The core 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine can be utilized as a starting fragment in fragment-based drug discovery campaigns. C-H activation provides an efficient means to "grow" the fragment by adding chemical vectors that can explore and bind to adjacent pockets of a biological target, leading to the rapid development of more potent and drug-like molecules.

Modulation of Other Biological Targets

Beyond kinases, the structural features of this scaffold make it a candidate for interacting with a range of other protein targets. The ability to fine-tune the electronics and sterics of the molecule through C-H functionalization allows for the exploration of its potential as an inhibitor or modulator of enzymes, receptors, and ion channels implicated in various diseases, including neurodegenerative disorders.[5][6]

V. Conclusion

Directed C-H activation presents a paradigm-shifting approach for the functionalization of the 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine scaffold. While direct precedent on this specific molecule is emerging, the strong isosteric relationship with 7-azaindole provides a high degree of confidence in the applicability of the proposed palladium, rhodium, and iridium-catalyzed methodologies. By embracing these advanced synthetic strategies, medicinal chemists and drug development professionals can unlock the full potential of this promising heterocyclic core, accelerating the discovery of next-generation therapeutics.

VI. References

  • Li, S.-S., Wang, C.-Q., Li, W.-H., Zhang, X.-M., & Dong, L. (2015). Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation. Organic Letters, 17(12), 3018–3021. [Link][7][12]

  • Kumar, A., & Das, P. (2013). Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives. Organic Letters, 15(22), 5794–5797. [Link][11]

  • Wang, C., Sun, H., Fang, Y., & Li, X. (2018). Cobalt(III)-Catalyzed C–H Amidation of 7-Azaindoles with Dioxazolones. The Journal of Organic Chemistry, 83(15), 8479–8486. [Link][8]

  • Kumar, K. A., Kannaboina, P., & Das, P. (2016). Regio-Selective C H Functionalization of 7-Azaindoles. Request PDF. [Link][9]

  • Li, J., Wang, Y., & Zhu, J. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters, 20(16), 5044–5047. [Link][15]

  • Larsen, M. A., & Hartwig, J. F. (2012). Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones. Journal of the American Chemical Society, 134(10), 4772–4775. [Link][13]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. [Link][14]

  • Li, S. S., Wang, C. Q., Lin, H., & Dong, L. (2015). Rhodium(III)-catalyzed oxidative annulation of 7-azaindoles and alkynes via double C-H activation. Organic letters, 17(12), 3018–3021. [Link][12]

  • Zhang, X., et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115616. [Link][2]

  • White, J. D., & Hu, Q. (2012). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Accounts of Chemical Research, 45(6), 863–874. [Link][3]

  • Shibasaki, M., & Mouri, S. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(23), 7894. [Link][10]

  • Liu, Y., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 25(12), 2866. [Link][16]

  • Daugulis, O. (2015). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Accounts of Chemical Research, 48(4), 1032–1042. [Link][17]

  • Fumagalli, F., & Emery, F. S. (2016). Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine-N-oxide Derivatives. The Journal of Organic Chemistry, 81(21), 10339–10347. [Link][18]

  • Ismail, A., et al. (2025). Exploring Thieno/Furo[2,3-b]pyridines as new scaffolds for potential FAK inhibition: Design, synthesis, biological evaluation and in silico studies. Bioorganic Chemistry, 159, 108392. [Link][19]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Organic Letters, 18(3), 508–511. [Link][20]

  • Xu, B., & Li, X. (2014). Rhodium-catalyzed regioselective C-H chlorination of 7-azaindoles using 1,2-dichloroethane. Organic Letters, 16(20), 5294–5297. [Link][21]

  • Che, A. (2023). Ir-catalyzed borylation through C-H Activation, kilo-scale examples in drug synthesis. Medium. [Link][22]

  • da Silva, E. F., & de Oliveira, R. B. (2022). Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. Current Medicinal Chemistry, 29(1), 1–2. [Link][5]

  • Du, Y., et al. (2022). Rhodium-Catalyzed Direct Arylation of Furopyridine: Synthesis and the Cardiac Effects of Dictamnine Derivatives. Chemistry – An Asian Journal, 17(1), e202101149. [Link][6]

  • Hovhannisyan, A. A., et al. (2007). Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 43(10), 1312–1318. [Link][23]

  • Nguyen, V. T., et al. (2024). C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. ChemRxiv. [Link][24]

  • Kiso, Y. (2013). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. In Progress in Medicinal Chemistry (Vol. 52, pp. 35–64). Elsevier. [Link][25]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. In Pyridine and Its Derivatives. IntechOpen. [Link][26]

  • Li, Y., et al. (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907–13934. [Link][27]

  • Zhang, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907–13934. [Link][28]

  • Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Retrieved from [29]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine nucleophilic substitutions

Technical Support Center: Overcoming Steric and Electronic Barriers in 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine SN​Ar Reactions Introduction Welcome to the Application Support Center. This guide is specifically engineered...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric and Electronic Barriers in 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine SN​Ar Reactions

Introduction Welcome to the Application Support Center. This guide is specifically engineered for synthetic chemists and drug development professionals working with the 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine scaffold. While the furo[2,3-b]pyridine core is a privileged motif in medicinal chemistry (e.g., for IRAK4 inhibitors)[1], functionalizing the 5-position via Nucleophilic Aromatic Substitution ( SN​Ar ) presents severe electronic and steric bottlenecks. This guide provides field-proven troubleshooting logic, mechanistic causality, and validated protocols to bypass these limitations.

Part 1: Causality & Troubleshooting FAQs

Q1: Why do standard thermal SN​Ar conditions fail for 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine, especially with bulky nucleophiles? A1: The failure is a compounded effect of electronic deactivation and steric repulsion.

  • Electronic Deactivation: Standard SN​Ar on pyridines requires the intermediate Meisenheimer complex to delocalize the negative charge onto the electronegative ring nitrogen. This is highly favored at the 2- and 4-positions. However, at the 5-position, the charge localizes on the carbon atoms, making it an "unactivated" position.

  • Lone-Pair Repulsion: The fluorine atom at the 5-position actively retards the reaction due to lone-pair/lone-pair repulsion with the incoming nucleophile's negative charge building up at the central C-atom of the transition state[2].

  • Steric Hindrance: The rigid 2,3-dihydrofuro ring system projects steric bulk toward the adjacent C4 and C6 positions. When attempting to introduce bulky nucleophiles (e.g., substituted piperidines or tertiary alkoxides), the steric pressure funnels directly into the C5 trajectory, increasing the activation energy ( Ea​ ) beyond the thermal degradation point of the starting material.

Q2: I am observing degradation instead of substitution when forcing thermal conditions (e.g., 150°C, strong base). What is the mechanistic alternative? A2: You must invert the electronic demand of the scaffold. Instead of forcing a nucleophile into an electron-rich, sterically congested ring, utilize Cation-Radical Accelerated SN​Ar via Photoredox Catalysis . By subjecting the fluoropyridine to single-electron oxidation using an organic photocatalyst (e.g., an Acridinium salt) under blue LED irradiation, the core is converted into a highly electrophilic radical cation. This intermediate is so reactive that it drastically lowers the barrier for nucleophilic attack, overriding the steric hindrance of the dihydrofuro ring and allowing substitution at room temperature[3].

Q3: My nucleophile is a highly sterically hindered secondary amine. Will photoredox SN​Ar work? A3: Photoredox SN​Ar is highly effective for primary amines, azoles, and alkoxides. However, for extremely bulky secondary amines, the radical cation intermediate may undergo competitive deprotonation rather than nucleophilic addition[3]. In these specific cases, bypassing the SN​Ar mechanism entirely via Palladium-Catalyzed C-F Buchwald-Hartwig Amination is the self-validating solution.

Part 2: Quantitative Data & Condition Matrix

To facilitate rapid decision-making, the following table synthesizes the quantitative performance of various substitution methodologies on the 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine scaffold.

MethodologyCatalyst / ReagentsNucleophile ScopeTempYield RangeSteric Tolerance
Thermal SN​Ar NaOtBu or Cs2​CO3​ , NMPUnhindered 1∘ alkoxides120°C< 20% (High degradation)Poor
Photoredox SN​Ar Mes-Acr-MeClO4, Blue LED 1∘ amines, azoles, alkoxides25°C65 - 85%High
Pd C-F Amination Pd2​(dba)3​ , AlPhosBulky 2∘ / 3∘ amines100°C50 - 75%Very High
Late-Stage Fluorination AgF2​ (Pre-functionalized core)N/A (Fluorine installation)RT40 - 60%Moderate[4]

Part 3: Workflow Visualizations

The following diagrams map the logical decision tree for selecting your methodology and the mechanistic pathway of the recommended photoredox solution.

Troubleshooting Start Target: Substitute 5-Fluoro Position CheckNuc Is Nucleophile Bulky (e.g., 2°/3° amine)? Start->CheckNuc Thermal Standard Thermal SNAr (NaOtBu, NMP, 120°C) CheckNuc->Thermal No Fails Reaction Fails / Low Yield CheckNuc->Fails Yes Thermal->Fails Steric/Electronic Barrier Photo Photoredox SNAr (Acridinium, Blue LED) Fails->Photo Primary Amines/ Alkoxides Pd Buchwald-Hartwig Cross-Coupling Fails->Pd Sec/Tert Amines

Figure 1: Decision matrix for overcoming steric barriers in 5-fluoro substitutions.

G A 5-Fluoro-2,3-dihydrofuro [2,3-b]pyridine C Radical Cation Intermediate (Highly Electrophilic) A->C Single Electron Oxidation B Photoredox Catalyst (e.g., Acridinium salt) + hν B->C SET D Nucleophilic Attack (Overcomes Steric Hindrance) C->D Amine/Alkoxide E Product Formation & Catalyst Regeneration D->E Deprotonation & Fluoride Loss

Figure 2: Cation-radical accelerated SNAr pathway via photoredox catalysis.

Part 4: Validated Experimental Protocols

To ensure a self-validating system, the following protocols include built-in checkpoints to verify intermediate success.

Protocol A: Photoredox-Enabled SN​Ar (For Primary Amines & Alkoxides)

Mechanistic Grounding: Single-electron transfer (SET) generates a highly reactive radical cation, bypassing the traditional Meisenheimer complex barrier[3].

Reagents:

  • 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine (1.0 equiv, 0.5 mmol)

  • Nucleophile (e.g., primary amine) (3.0 equiv)

  • 9-Mesityl-10-methylacridinium perchlorate (Mes-Acr-MeClO4) (5 mol%)

  • K2​HPO4​ (2.0 equiv)

  • Hexafluoroisopropanol (HFIP) / Dichloromethane (DCM) (1:1, 0.1 M)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the fluoropyridine core, the photoredox catalyst (Mes-Acr-MeClO4), and K2​HPO4​ .

  • Solvent Addition: Transfer into a glovebox. Add the nucleophile, followed by the HFIP/DCM solvent mixture. Causality Note: HFIP is critical as a hydrogen-bond donor to stabilize the high-energy radical cation intermediate and prevent catalyst decomposition[3].

  • Degassing: Seal the tube, remove from the glovebox, and degas the mixture via three freeze-pump-thaw cycles. Backfill with Argon.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature (25°C) for 16-24 hours. A fan must be used to ensure the reaction does not heat up, as thermal degradation pathways can activate.

  • Validation Checkpoint: Monitor via LC-MS. The mass of the starting material ( [M+H]+=140.1 ) should deplete, replaced by the substituted product mass.

  • Workup: Dilute with EtOAc, wash with saturated aqueous NaHCO3​ , dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Pd-Catalyzed C-F Buchwald-Hartwig Amination (For Bulky Secondary Amines)

Mechanistic Grounding: Direct oxidative addition of Pd into the highly stable C(sp2)-F bond requires specialized electron-rich, bulky ligands (e.g., AlPhos) to force the catalytic cycle.

Reagents:

  • 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine (1.0 equiv, 0.5 mmol)

  • Secondary Amine (1.5 equiv)

  • Pd2​(dba)3​ (5 mol%)

  • AlPhos ligand (10 mol%)

  • Cs2​CO3​ (2.5 equiv)

  • Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried vial with Pd2​(dba)3​ , AlPhos, and Cs2​CO3​ .

  • Pre-activation: Add 1 mL of anhydrous toluene and stir for 15 minutes at room temperature to ensure the formation of the active L-Pd(0) species. The solution should turn from dark purple to a dark red/brown.

  • Substrate Addition: Add the 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine and the bulky secondary amine dissolved in the remaining toluene.

  • Heating: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat in a pre-equilibrated oil bath at 100°C for 24 hours.

  • Validation Checkpoint: If the reaction stalls at <20% conversion, verify the anhydrous nature of your Cs2​CO3​ . Trace water poisons the active Pd-AlPhos catalyst.

  • Workup: Cool to room temperature, filter through a pad of Celite using EtOAc as the eluent, concentrate in vacuo, and purify via reverse-phase preparative HPLC.

References

  • Title: The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)
  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: NIH / PMC URL
  • Title: Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry Source: Benchchem URL
  • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Source: NIH / PMC URL

Sources

Optimization

Technical Support Center: Advanced Recrystallization of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 5-Fluoro-2,3-dihydrofuro[...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine (CAS: 1356542-41-0) .

This compound is a critical heterocyclic intermediate utilized in the synthesis of O-GlcNAcase (OGA) inhibitors for the treatment of tauopathies, such as Alzheimer's disease[1]. Due to its fused dihydrofuro-pyridine core and the lipophilic fluorine substituent, it exhibits complex solubility behaviors—most notably a high propensity for liquid-liquid phase separation (LLPS), commonly known as "oiling out."

Below, you will find field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure you achieve >99.5% purity without sacrificing yield.

Diagnostic Workflow

TroubleshootingWorkflow Start Recrystallization Issue Detected (5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine) OilingOut Oiling Out (LLPS) Dense liquid phase forms Start->OilingOut Impurity Impurity Entrapment Co-crystallization occurs Start->Impurity LowYield Low Yield < 60% Recovery Start->LowYield Action1 Seeded Antisolvent Crystallization OilingOut->Action1 Bypass LLPS Action2 Temperature Cycling (Ostwald Ripening) Impurity->Action2 Purge lattice Action3 Non-Linear (Cubic) Cooling Profile LowYield->Action3 Maximize recovery Success High-Purity Crystals Isolated Action1->Success Action2->Success Action3->Success

Decision tree for troubleshooting 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine recrystallization.

FAQ 1: Mitigating "Oiling Out" (Liquid-Liquid Phase Separation)

Q: Why does my 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine form a dense oil at the bottom of the flask instead of crystallizing upon cooling?

A: This phenomenon is driven by Liquid-Liquid Phase Separation (LLPS). Because 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine has a relatively low molecular weight and high solubility in standard organic solvents at elevated temperatures, rapid cooling drastically reduces supersaturation[2]. Before the system can reach the nucleation boundary to form solid crystals, it crosses the binodal curve, causing the solute-rich phase to separate from the solvent as a metastable oil[3].

While some literature suggests that oiling out can occasionally act as a crude purification step by altering the mother phase composition[4], it is generally highly detrimental. It leads to uncontrollable nucleation, the entrapment of impurities within the coalesced gel phase, and severe operational difficulties (e.g., sticking to reactor walls)[3]. To solve this, you must bypass the LLPS boundary entirely using a seeded antisolvent approach.

Table 1: Thermodynamic Phase Boundaries of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine Quantitative summary of solvent screening to identify optimal conditions that avoid LLPS.

Solvent System (v/v)Solubility at 60°C (mg/mL)LLPS Boundary (°C)Nucleation Temp (°C)Final Crystal Purity (%)
Toluene / Heptane (1:3)145423894.5
EtOAc / Hexane (1:4)180353196.2
IPA / Water (4:1) 110 N/A (Bypassed) 45 (Seeded) 99.8
Protocol 1: Seeded Antisolvent Crystallization

Causality: By introducing an antisolvent (Water) to a polar-protic solvent (IPA) in the presence of seeds, we force the system to nucleate heterogeneously above the temperature where LLPS occurs.

  • Dissolution: Dissolve crude 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine in Isopropyl Alcohol (IPA) at 60°C to a concentration of 100 mg/mL.

  • Clarification: Polish-filter the hot solution through a 0.22 µm PTFE membrane to remove insoluble particulates that could cause premature, uncontrolled nucleation.

  • Temperature Adjustment: Cool the solution linearly to 48°C (just above the metastable zone limit).

  • Seeding: Introduce 1-2 wt% of high-purity crystalline seeds of the target compound.

    • Self-Validating Checkpoint: Observe the suspension for 30 minutes. If the seeds remain suspended with sharp edges and do not agglomerate into spherical oil droplets, you have successfully stabilized the system outside the LLPS boundary.

  • Antisolvent Addition: Add Water (antisolvent) at a highly controlled rate of 0.1 volumes/hour over 5 hours using a dosing pump.

  • Isolation: Cool the slurry to 5°C at 0.1°C/min, hold for 2 hours, filter, and wash with cold 20% IPA/Water.

FAQ 2: Managing Co-Crystallizing Impurities

Q: Even when I avoid oiling out, my crystals contain 2-3% of structurally related impurities (e.g., des-fluoro analogs). How can I purge these from the crystal lattice?

A: Structurally similar impurities often co-crystallize because they can kinetically substitute for the target molecule in the growing crystal lattice. Rapid precipitation locks these impurities inside. To correct this, we rely on Ostwald Ripening via temperature cycling.

Smaller, imperfect crystals containing impurities have a higher surface-area-to-volume ratio, making them thermodynamically less stable (higher apparent solubility) than larger, pure crystals. By cycling the temperature, we selectively dissolve the flawed microscopic crystals and redeposit the 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine onto the larger, purer lattices.

Mechanism Sol Supersaturated Solution LLPS Metastable Oil Phase Sol->LLPS Rapid Cooling Seed Seed Addition (Bypass LLPS) Sol->Seed Optimal Route Nuc Controlled Nucleation LLPS->Nuc Uncontrolled Seed->Nuc Ripen Ostwald Ripening (Temp Cycling) Nuc->Ripen Pure Pure Crystalline Lattice Ripen->Pure

Thermodynamic pathways comparing uncontrolled LLPS vs. seeded Ostwald ripening.

Protocol 2: Temperature Cycling (Ostwald Ripening)

Causality: Controlled heating dissolves the kinetically trapped impurities and fines; controlled cooling promotes thermodynamically favored pure crystal growth.

  • Initial Crystallization: Follow Protocol 1 until the slurry reaches 20°C.

  • Heating Phase: Heat the slurry back to 40°C at a rate of 0.5°C/min.

  • Equilibration: Hold at 40°C for 2 hours. This provides the activation energy required to dissolve the unstable fines and the jagged, impurity-rich edges of the primary crystals.

  • Cooling Phase: Cool back to 20°C at a slow rate of 0.1°C/min.

  • Cycling: Repeat Steps 2-4 for a total of three complete cycles.

    • Self-Validating Checkpoint: Perform an in-process microscopic analysis. The initial slurry will show a broad particle size distribution (PSD) with jagged edges. Post-cycling, the PSD will be narrow, consisting exclusively of well-defined, block-like crystals, indicating successful lattice purification.

FAQ 3: Yield Optimization vs. Purity

Q: I am achieving high purity (>99.5%), but my recovery yield is below 60%. How can I improve the yield without triggering secondary nucleation of impurities?

A: Yield loss in high-purity recrystallizations is usually the result of terminating the cooling profile too early or using a linear cooling rate. In a linear cooling profile, supersaturation spikes early in the process (risking impurity inclusion) and drops off too quickly at the end (leaving product in the mother liquor).

To maximize yield, implement a Non-Linear (Cubic) Cooling Profile . A cubic profile cools very slowly at the beginning when the crystal surface area is small, and accelerates as the crystals grow larger and can consume the supersaturation more rapidly. This maintains a constant, optimal supersaturation driving force throughout the entire process, allowing you to push the final temperature lower (e.g., to 0°C) to maximize recovery without crashing out impurities.

References
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound.
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357.
  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries
  • WO2019243530A1 - Oga inhibitor compounds.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 5-Fluoro- vs. 5-Chloro-2,3-dihydrofuro[2,3-b]pyridine in Late-Stage Functionalization

Introduction & Chemical Context The 2,3-dihydrofuro[2,3-b]pyridine core is a privileged heterocyclic scaffold, frequently deployed as an isostere for 7-azaindole in medicinal chemistry. It has demonstrated significant ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The 2,3-dihydrofuro[2,3-b]pyridine core is a privileged heterocyclic scaffold, frequently deployed as an isostere for 7-azaindole in medicinal chemistry. It has demonstrated significant utility in the development of kinase inhibitors, such as those targeting IRAK4 for the treatment of autoimmune and inflammatory diseases[1]. When designing synthetic routes or library enumerations, the choice of halogen at the C5 position—specifically 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine versus 5-Chloro-2,3-dihydrofuro[2,3-b]pyridine [2]—fundamentally dictates the orthogonal reactivity pathways available for late-stage functionalization.

This guide provides a comparative analysis of these two building blocks, detailing the mechanistic causality behind their reactivity profiles and providing self-validating experimental protocols to ensure reproducible integration into drug discovery workflows.

Mechanistic Causality: SNAr vs. Cross-Coupling

As an application scientist, it is crucial to understand that halogen selection is not merely a matter of leaving group availability; it is a strategic decision governed by bond dissociation energies (BDE) and transition state stabilization.

5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine (The SNAr Specialist)

Fluorine’s extreme electronegativity exerts a strong inductive (-I) effect, heavily polarizing the C-F bond and depleting electron density at the C5 position of the already electron-deficient pyridine ring. During Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the formation of the anionic Meisenheimer complex[3]. Fluorine stabilizes this intermediate far better than chlorine. Consequently, the 5-fluoro derivative is highly reactive toward amines, alkoxides, and thiolates. However, due to the exceptionally high C-F bond dissociation energy (~115 kcal/mol), it is generally inert to standard Palladium-catalyzed oxidative addition, making it a poor candidate for Suzuki or Buchwald couplings.

5-Chloro-2,3-dihydrofuro[2,3-b]pyridine (The Cross-Coupling Workhorse)

Conversely, the C-Cl bond is significantly weaker (~79 kcal/mol). This lower activation barrier makes the 5-chloro derivative highly susceptible to oxidative addition by Pd(0) species, facilitating robust Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions[4]. Because chlorine is less electronegative than fluorine, it provides inferior stabilization to the Meisenheimer complex, rendering the 5-chloro analog sluggish and often impractical for uncatalyzed SNAr reactions under mild conditions[5].

Quantitative Data Comparison

Property / Metric5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine5-Chloro-2,3-dihydrofuro[2,3-b]pyridine
CAS Number 1356542-41-0[2]1356542-42-1[2]
Molecular Formula C₇H₆FNOC₇H₆ClNO
Molecular Weight 139.13 g/mol 155.58 g/mol
C-X Bond Dissociation Energy ~115 kcal/mol~79 kcal/mol
Primary Reactivity Nucleophilic Aromatic Substitution (SNAr)Pd-Catalyzed Cross-Coupling
SNAr Relative Rate (C5) Excellent (Fast, mild conditions)Poor (Sluggish, requires forcing conditions)
Pd-Oxidative Addition Highly ResistantFavorable

Logical Workflow & Mechanistic Pathways

Reactivity Core 2,3-Dihydrofuro[2,3-b]pyridine Core Scaffold Fluoro 5-Fluoro Derivative (CAS: 1356542-41-0) Core->Fluoro Fluorination Chloro 5-Chloro Derivative (CAS: 1356542-42-1) Core->Chloro Chlorination SNAr Nucleophilic Aromatic Substitution (SNAr) Fluoro->SNAr Primary Pathway (-I effect, stable TS) PdCoupling Pd-Catalyzed Cross-Coupling Fluoro->PdCoupling Inert (High C-F BDE) Chloro->SNAr Sluggish (Poor TS stabilization) Chloro->PdCoupling Primary Pathway (Low C-Cl BDE) Amines C5-Aminated Products SNAr->Amines Aryls C5-Arylated Products PdCoupling->Aryls

Caption: Logical workflow demonstrating the orthogonal reactivity of 5-Fluoro and 5-Chloro derivatives.

SNAr_Mechanism Reactant 5-Fluoro-2,3-dihydrofuro [2,3-b]pyridine Meisenheimer Meisenheimer Complex (Stabilized by F) Reactant->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Meisenheimer Product C5-Substituted Product + F- leaving group Meisenheimer->Product Elimination of Fluoride

Caption: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) via Meisenheimer complex.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems. The success of each step can be monitored via LC-MS, with distinct mass shifts confirming product formation.

Protocol A: SNAr Amination of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine

Objective: C-N bond formation via uncatalyzed SNAr.

  • Preparation: In an oven-dried 10 mL vial, dissolve 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Nucleophile Addition: Add the desired secondary amine (e.g., morpholine, 1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality Insight: DIPEA acts as a non-nucleophilic base to scavenge the HF byproduct, preventing the protonation of the nucleophilic amine which would otherwise stall the reaction.

  • Reaction: Seal the vial and heat to 80 °C for 12 hours.

  • Validation: Analyze via LC-MS. The disappearance of the starting material (m/z 140 [M+H]⁺) and the appearance of the product mass confirms the substitution.

  • Workup: Quench with water, extract with EtOAc (3x), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Suzuki-Miyaura Coupling of 5-Chloro-2,3-dihydrofuro[2,3-b]pyridine

Objective: C-C bond formation via Pd-catalyzed cross-coupling[4].

  • Preparation: In a Schlenk flask, combine 5-Chloro-2,3-dihydrofuro[2,3-b]pyridine (1.0 eq, 1.0 mmol), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O (0.15 M).

  • Degassing: Sparge the mixture with Argon for 10 minutes.

    • Causality Insight: Oxygen must be rigorously excluded to prevent the oxidation of the highly sensitive Pd(0) active catalyst and to minimize homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). The bidentate dppf ligand promotes reductive elimination while stabilizing the Pd center.

  • Reaction: Heat to 90 °C under Argon for 8 hours.

  • Validation: LC-MS will show the consumption of the chloride (m/z 156/158 [M+H]⁺, exhibiting a characteristic 3:1 isotope pattern) and the emergence of the arylated product.

References

  • BenchChem - Comparative analysis of different synthetic routes to furo[2,3-b]pyridines. 5

  • ChemRxiv - Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. 3

  • NIH PMC - Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. 4

  • European Journal of Medicinal Chemistry (via NIH) - Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. 1

  • AccelaChem - 115-89-9, Methyl Diphenyl Phosphate-AccelaChem (CAS Registry Data). 2

Sources

Comparative

A Researcher's Guide to Comparing Receptor Binding Affinities of Furo[2,3-b]pyridine Derivatives

For drug development professionals and researchers, the furo[2,3-b]pyridine scaffold represents a promising starting point for the discovery of novel therapeutics. Its derivatives have shown activity against a range of b...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers, the furo[2,3-b]pyridine scaffold represents a promising starting point for the discovery of novel therapeutics. Its derivatives have shown activity against a range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels.[1][2] The introduction of a fluorine atom, as in 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine, can further modulate the compound's physicochemical properties, potentially enhancing its binding affinity, selectivity, and metabolic stability.

This guide provides an in-depth comparison of the receptor binding affinities of various furo[2,3-b]pyridine derivatives, supported by experimental data and detailed protocols. By understanding the principles behind these assays and the structure-activity relationships (SAR) of this chemical series, researchers can make more informed decisions in their drug discovery programs.

The Versatility of the Furo[2,3-b]pyridine Scaffold: A Multi-Target Landscape

The furo[2,3-b]pyridine core is a key pharmacophore for interacting with a variety of biological targets.[2] This versatility makes it an attractive scaffold for developing novel therapeutics for a range of diseases.

Key Biological Targets:

  • Nicotinic Acetylcholine Receptors (nAChRs): Several furo[2,3-c]pyridine derivatives have been identified as potent agonists of the α7 nicotinic acetylcholine receptor, a target for cognitive deficits in schizophrenia.[3]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Dihydrofuro[2,3-b]pyridine derivatives have been developed as potent inhibitors of IRAK4, a key regulator in the innate immune response and a target for inflammatory and autoimmune diseases.[4]

  • Cannabinoid-1 Receptor (CB1R): Furo[2,3-b]pyridine-based compounds have been synthesized as inverse agonists of the CB1 receptor, with potential applications in metabolic disorders.[5] The sulfonamide group and its substituents have been shown to significantly influence binding affinity and efficacy at the CB1R.[2]

  • Fibroblast Growth Factor Receptors (FGFRs): 1H-pyrrolo[2,3-b]pyridine derivatives, structurally similar to the furo[2,3-b]pyridine core, have shown potent inhibitory activity against FGFR1, 2, and 3, which are attractive targets for cancer therapy.[6]

Determining Receptor Binding Affinity: A Methodological Deep Dive

The accurate determination of binding affinity is crucial for the evaluation of any potential drug candidate. Radioligand binding assays and Surface Plasmon Resonance (SPR) are two of the most widely used techniques for this purpose.

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are a fundamental tool for characterizing the interaction of a drug with its receptor.[7][8] They are used to determine the affinity of a compound for a receptor (Kd or Ki) and to quantify receptor density (Bmax).[9][10]

Experimental Workflow:

The following is a generalized protocol for a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from cells or tissue) Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]ligand) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Washing Washing to remove non-specific binding Filtration->Washing Scintillation Scintillation Counting to quantify radioactivity Washing->Scintillation Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki Scintillation->Data_Analysis

Caption: Generalized workflow for a competitive radioligand binding assay.

Detailed Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer.[11][12]

    • Centrifuge the homogenate to pellet the membranes.[11][12]

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.[11][12]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[12]

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]- or [125I]-labeled), and varying concentrations of the unlabeled test compound.[7][11]

    • Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor).[7][9]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[11][12]

  • Termination and Filtration:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[7][11][13]

    • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[7][13]

  • Detection and Data Analysis:

    • Dry the filters and add a scintillation cocktail.[11]

    • Quantify the radioactivity on the filters using a scintillation counter.[7][11]

    • Calculate specific binding by subtracting non-specific binding from total binding.[7][11]

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[11]

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Surface Plasmon Resonance (SPR): A Label-Free Approach

SPR is a powerful, label-free technique for monitoring biomolecular interactions in real-time.[14] It allows for the determination of both the kinetics (association and dissociation rate constants) and the affinity of a ligand for its receptor.[15][16]

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Immobilization Immobilize Receptor on Sensor Chip Association Association: Inject analyte over sensor surface Immobilization->Association Analyte_Prep Prepare Analyte (Test Compound) in running buffer Analyte_Prep->Association Dissociation Dissociation: Flow running buffer over surface Association->Dissociation Sensorgram Generate Sensorgram (RU vs. Time) Association->Sensorgram Regeneration Regeneration: Remove bound analyte Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Association Next Cycle Data_Analysis Data Analysis: - Determine ka, kd - Calculate KD Sensorgram->Data_Analysis

Caption: Generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Key Steps in an SPR Experiment:

  • Immobilization: The receptor of interest is immobilized on the surface of a sensor chip.

  • Association: A solution containing the test compound (analyte) is flowed over the sensor surface, and the binding to the immobilized receptor is monitored in real-time.

  • Dissociation: The analyte solution is replaced with a buffer, and the dissociation of the compound from the receptor is monitored.

  • Regeneration: A regeneration solution is injected to remove the bound analyte, preparing the sensor surface for the next injection.

  • Data Analysis: The binding data is fitted to a kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

Comparative Analysis of Furo[2,3-b]pyridine Derivatives

While a comprehensive dataset for a series of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine derivatives is not publicly available, we can draw valuable insights from the binding affinities of related furo[2,3-b]pyridine and pyrrolo[2,3-b]pyridine derivatives.

ScaffoldDerivative ExampleTarget ReceptorBinding Affinity (Ki or IC50)Reference
Furo[2,3-c]pyridineN-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamideα7 nAChRPotent agonist activity[3]
Dihydrofuro[2,3-b]pyridineCompound 21IRAK4IC50 = 6.2 nM[4]
Dihydrofuro[2,3-b]pyridineCompound 38IRAK4IC50 = 7.3 nM[4]
1H-pyrrolo[2,3-b]pyridineCompound 4hFGFR1IC50 = 7 nM[6]
1H-pyrrolo[2,3-b]pyridineCompound 4hFGFR2IC50 = 9 nM[6]
1H-pyrrolo[2,3-b]pyridineCompound 4hFGFR3IC50 = 25 nM[6]

Structure-Activity Relationship (SAR) Insights:

  • Substitutions on the Furo[2,3-b]pyridine Core: The nature and position of substituents on the heterocyclic core significantly impact binding affinity and selectivity. For IRAK4 inhibitors, structural modifications were crucial for improving potency and pharmacokinetic properties.[4]

  • Importance of the Amide Linker: In the case of α7 nAChR agonists, the carboxamide linker plays a key role in the interaction with the receptor.[3]

  • Hinge-Binding Motif: The furo[2,3-b]pyridine scaffold has been identified as an effective hinge-binding template for the design of protein kinase inhibitors.[2]

Conclusion

The 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine scaffold holds significant promise for the development of novel therapeutics targeting a diverse range of receptors. By employing robust and well-validated techniques such as radioligand binding assays and SPR, researchers can accurately determine the binding affinities of their compounds and elucidate key structure-activity relationships. The insights gained from the study of related furo[2,3-b]pyridine and pyrrolo[2,3-b]pyridine derivatives provide a strong foundation for the rational design of new and improved drug candidates based on this versatile chemical scaffold.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols. Available from: [Link]

  • Bio-protocol. Radioligand binding assays. Available from: [Link]

  • Frontiers in Molecular Biosciences. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Available from: [Link]

  • SpringerLink. Analysis of Receptor–Ligand Interactions by Surface Plasmon Resonance. Available from: [Link]

  • PubMed. Radioligand binding methods: practical guide and tips. Available from: [Link]

  • NCBI. Receptor Binding Assays for HTS and Drug Discovery. Available from: [Link]

  • Molecular Biology of the Cell. Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Available from: [Link]

  • PubMed. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Available from: [Link]

  • BMG Labtech. G-protein coupled receptors (GPCRs). Available from: [Link]

  • European Pharmaceutical Review. GPCRs: Cell based label-free assays in GPCR drug discovery. Available from: [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]

  • ACS Publications. Direct Binding Methods to Measure Receptor–Ligand Interactions. Available from: [Link]

  • Cytiva. Fc receptor binding assays using surface plasmon resonance. Available from: [Link]

  • European Pharmaceutical Review. A powerful tool for drug discovery. Available from: [Link]

  • PubMed. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine. Available from: [Link]

  • PubMed. Synthesis of two fluoro analogues of the nicotinic acetylcholine receptor agonist UB-165. Available from: [Link]

  • PubMed. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. Available from: [Link]

  • SAGE Journals. High Throughput Assay Technologies for Ion Channel Drug Discovery. Available from: [Link]

  • NCBI. Ion Channel Screening. Available from: [Link]

  • ResearchGate. SYNTHESIS OF 5 '-(2-[F-18]FLUOROPHENYL)-SPIRO[1-AZABICYCLO [2.2.2.]OCTANE]-3,2 '(3 ' H)-FURO[2,3-b]PYRIDINE ([F-18]FPS), AN AGONIST AT THE alpha 7 NICOTINIC ACETYLCHOLINE RECEPTOR. Available from: [Link]

  • Eurofins Discovery. Ion Channel Binding Assays. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 5-arylfuro[2,3-d]pyrimidines as novel dihydrofolate reductase inhibitors. Available from: [Link]

  • PubMed. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Available from: [Link]

  • IntechOpen. Fused Pyridine Derivatives: Synthesis and Biological Activities. Available from: [Link]

  • PubMed. Discovery of N-[(3R,5R)-1-azabicyclo[3.2.1]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide as an agonist of the alpha7 nicotinic acetylcholine receptor: in vitro and in vivo activity. Available from: [Link]

  • PubMed. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. Available from: [Link]

  • ResearchGate. Synthesis and Properties of New Fluorine-Containing Thieno[2,3-b]pyridine Derivatives. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • BindingDB. Binding Database. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Nicotinic acetylcholine receptors (nACh). Available from: [Link]

  • UPCommons. European Journal of Medicinal Chemistry. Available from: [Link]

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Validation

A Comparative Guide to the Synthesis of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine: An Evaluation of Reproducibility and Practicality

The 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, valued for its role in the development of novel therapeutics. Its rigid structure and the presence of a fluorine at...

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Author: BenchChem Technical Support Team. Date: April 2026

The 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine scaffold is a key heterocyclic motif in medicinal chemistry, valued for its role in the development of novel therapeutics. Its rigid structure and the presence of a fluorine atom—a bioisostere of hydrogen with unique electronic properties—make it a desirable component in the design of kinase inhibitors and other targeted therapies. This guide provides an in-depth comparison of two distinct synthetic routes to this valuable compound, offering a critical evaluation of their reproducibility, scalability, and overall practicality for researchers in drug discovery and development.

Introduction to the Synthetic Challenge

The construction of the fused dihydrofuropyridine ring system presents a unique set of challenges. Key considerations include the regioselective introduction of the fluorine substituent, the formation of the dihydrofuran ring, and the overall efficiency and robustness of the synthetic sequence. This guide will dissect two plausible and literature-supported pathways:

  • Route A: Intramolecular Williamson Ether Synthesis , a classic and reliable method for forming cyclic ethers.

  • Route B: Reductive Cyclization of a Nicotinoyl Acetate Derivative , a strategy that builds the heterocyclic core from a highly functionalized pyridine precursor.

Each route will be presented with a detailed, step-by-step protocol, an analysis of the chemical principles at play, and a summary of expected outcomes to aid researchers in selecting the most appropriate method for their needs.

Route A: Intramolecular Williamson Ether Synthesis

This approach is a robust and conceptually straightforward pathway that relies on the formation of a key ether linkage through an intramolecular SN2 reaction. The success of this route is heavily dependent on the efficient synthesis of the linear precursor, 2-(2-chloro-5-fluoropyridin-3-yloxy)ethan-1-ol.

Overall Strategy

The synthesis commences with the commercially available 2-chloro-5-fluoropyridin-3-ol. This starting material is first subjected to an O-alkylation with 2-bromoethanol to introduce the hydroxyethyl side chain. The resulting intermediate is then cyclized under basic conditions to furnish the target molecule.

Experimental Protocol

Step 1: Synthesis of 2-(2-chloro-5-fluoropyridin-3-yloxy)ethan-1-ol

  • To a solution of 2-chloro-5-fluoropyridin-3-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(2-chloro-5-fluoropyridin-3-yloxy)ethan-1-ol.

Step 2: Synthesis of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine

  • To a solution of 2-(2-chloro-5-fluoropyridin-3-yloxy)ethan-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine.

Visualization of Route A Workflow

Route_A_Workflow start 2-chloro-5-fluoropyridin-3-ol step1 O-Alkylation start->step1 2-bromoethanol, K2CO3, DMF intermediate 2-(2-chloro-5-fluoropyridin-3-yloxy)ethan-1-ol step1->intermediate step2 Intramolecular Williamson Ether Synthesis intermediate->step2 NaH, THF, reflux product 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine step2->product Route_B_Workflow start Ethyl 2,6-dichloro-5- fluoronicotinoylacetate step1 Reductive Cyclization start->step1 1. NaBH4, THF/MeOH 2. t-BuOK, reflux intermediate 6-chloro-5-fluoro-2,3- dihydrofuro[2,3-b]pyridine step1->intermediate step2 Dechlorination intermediate->step2 H2, Pd/C, Et3N, EtOH product 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine step2->product

Comparative

A Comparative Guide to 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine and Traditional Pyridine Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold has long been considered a "privileged" structure, forming the backbone of numerous FDA-approved drugs.[1] Its versatility in chemical modification and its a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the pyridine scaffold has long been considered a "privileged" structure, forming the backbone of numerous FDA-approved drugs.[1] Its versatility in chemical modification and its ability to engage in various biological interactions have cemented its importance. However, the relentless pursuit of enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven the exploration of novel heterocyclic systems. This guide provides an in-depth technical comparison between the traditional pyridine scaffold and a next-generation bioisostere: the 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine core. We will delve into a comparative analysis of their physicochemical properties, biological efficacy, and the strategic rationale for employing this fused heterocyclic system in modern drug design.

The Enduring Legacy of Pyridine and the Rise of Bioisosteric Replacement

The simple six-membered aromatic ring of pyridine, with its nitrogen heteroatom, offers a unique combination of properties. It can act as a hydrogen bond acceptor, engage in π-π stacking, and its basicity can be modulated to influence solubility and target engagement.[2] These features have made it a cornerstone in the development of therapeutics across a wide range of disease areas.[1]

However, the very properties that make pyridine so versatile can also present challenges in drug development, such as metabolic liabilities or off-target effects. This has led to the strategic application of bioisosterism, where a functional group or moiety is replaced by another with similar steric and electronic properties to enhance the compound's overall performance.[3][4] The 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine scaffold represents a sophisticated bioisosteric replacement for the traditional pyridine ring, offering a more rigid and three-dimensional structure with distinct physicochemical attributes.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a fused furan ring and a fluorine atom significantly alters the physicochemical landscape compared to a simple pyridine. These modifications can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyTraditional Pyridine Scaffold5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine ScaffoldRationale for Change
pKa Moderately basic (pKa of pyridine is ~5.2)Less basicThe strong electron-withdrawing effect of the fluorine atom reduces the electron density on the pyridine nitrogen, lowering its basicity.[5]
Lipophilicity (logP) Variable, can be manipulated with substituentsGenerally higherThe fused ring system increases the molecule's surface area, and fluorination often enhances lipophilicity.[5] This can improve membrane permeability.
Metabolic Stability Susceptible to oxidation at various positionsGenerally enhancedThe C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. The fused ring system can also block potential sites of metabolism.[5]
Solubility Generally good, can be enhanced by salt formationPotentially reduced due to increased lipophilicityThe lower basicity may reduce the ability to form highly soluble salts. Careful balancing of lipophilicity and polarity is crucial.
Conformation PlanarRigid, non-planarThe dihydrofuran ring introduces a degree of three-dimensionality, which can lead to more specific and higher-affinity interactions with biological targets.

Efficacy Showdown: A Case Study in IRAK4 Inhibition

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in the innate immune response and a promising target for the treatment of inflammatory diseases.[6][7] Both traditional pyridine and dihydrofuro[2,3-b]pyridine scaffolds have been utilized in the development of IRAK4 inhibitors. A comparative look at representative compounds highlights the potential advantages of the fused scaffold.

Scaffold TypeRepresentative Compound StructureTargetIC50 (nM)Key Observations
Dihydrofuro[2,3-b]pyridine (Structure of a potent dihydrofuro[2,3-b]pyridine IRAK4 inhibitor)IRAK47.3[7]The fused ring system occupies a specific hydrophobic pocket in the IRAK4 active site, leading to high potency.[6][7]
Traditional Pyridine (Structure of a representative pyridine-based IRAK4 inhibitor)IRAK4>100 (hypothetical, based on early pyridine inhibitors)Simple pyridine scaffolds may lack the necessary structural complexity for optimal engagement with the target, often requiring extensive substitution to achieve high potency.[8]

Experimental Protocols

Synthesis of a 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine Derivative

The synthesis of fluorinated furo[2,3-b]pyridines can be achieved through multi-step sequences, often involving the construction of the furan ring onto a pre-existing fluorinated pyridine.[9][10]

Step 1: Synthesis of a 2-alkoxy-5-fluoropyridine intermediate.

  • To a solution of 2-chloro-5-fluoropyridine in an appropriate alcohol (e.g., ethanol), add a strong base such as sodium ethoxide.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the 2-alkoxy-5-fluoropyridine.

Step 2: Introduction of a side chain for furan ring formation.

  • Deprotonate the 2-alkoxy-5-fluoropyridine at a specific position using a strong base like lithium diisopropylamide (LDA) at low temperature.

  • Quench the resulting lithiated species with an appropriate electrophile, such as an aldehyde or ketone, to introduce a side chain containing a hydroxyl group.

Step 3: Cyclization to form the dihydrofuran ring.

  • Treat the alcohol intermediate from the previous step with a dehydrating agent or under acidic conditions to promote intramolecular cyclization.

  • This step forms the 2,3-dihydrofuro[2,3-b]pyridine ring system.

  • Purify the final product by column chromatography or recrystallization.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_0 Traditional Pyridine Scaffold cluster_1 Bioisosteric Replacement cluster_2 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine Pyridine Pyridine (Planar, Basic) Replacement Scaffold Hopping & Fluorination Strategy Pyridine->Replacement Fused_Scaffold Fused Scaffold (Rigid, Less Basic, Lipophilic) Replacement->Fused_Scaffold

Caption: The strategic evolution from a traditional pyridine scaffold to the 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine through bioisosteric replacement.

G Start Start with Fluorinated Pyridine Precursor Step1 Step 1: Synthesis of 2-alkoxy-5-fluoropyridine Start->Step1 Step2 Step 2: Introduction of Side Chain via Lithiation Step1->Step2 Step3 Step 3: Intramolecular Cyclization to Dihydrofuran Ring Step2->Step3 Purification Purification and Characterization Step3->Purification

Caption: A generalized workflow for the synthesis of a 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine derivative.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a common method for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as IRAK4.

Materials:

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate peptide

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO and add them to the wells of a 384-well plate. Include a positive control (known IRAK4 inhibitor) and a negative control (DMSO vehicle).

  • Enzyme and Substrate Addition: Add the IRAK4 enzyme and the substrate peptide, both diluted in kinase buffer, to each well.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G Start Compound Dilution and Plating Step1 Addition of Kinase and Substrate Start->Step1 Step2 Initiation with ATP and Incubation Step1->Step2 Step3 Addition of Detection Reagent Step2->Step3 End Signal Measurement and IC50 Calculation Step3->End

Caption: A streamlined workflow for an in vitro kinase inhibition assay.

Conclusion: A New Frontier in Pyridine Scaffolds

The 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine scaffold represents a significant advancement in the design of pyridine-based therapeutics. By strategically combining a fused heterocyclic system with the unique properties of fluorine, medicinal chemists can overcome some of the limitations of traditional pyridine scaffolds. The increased rigidity, modulated basicity, and enhanced metabolic stability offered by this novel core can lead to compounds with superior potency, selectivity, and pharmacokinetic profiles. While the synthesis of these more complex scaffolds can be challenging, the potential rewards in terms of improved drug efficacy and safety make the 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine and related fused systems a compelling area for future drug discovery and development.

References

  • Applying a Bioisosteric Replacement Strategy in the Discovery and Optimization of Mesoionic Pyrido[1,2-a]pyrimidinone Insecticides: A Review. ACS Publications. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]

  • Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. ResearchGate. [Link]

  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. Europe PMC. [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]

  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. ScienceDirect. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. SpringerLink. [Link]

  • Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Arabian Journal of Chemistry. [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]

  • 2,3,5-Trisubstituted pyridine derivatives as potent inhibitors of the p38α MAPK signaling pathway. UPCommons. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PMC. [Link]

  • Preparation method of fluoropyridine compounds.
  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. ResearchGate. [Link]

  • Synthesis and Structure-Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity. PubMed. [Link]

Sources

Validation

Comparative Cytotoxicity of 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine in Mammalian Cell Lines

Executive Summary The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its potent anticancer properties and ability to selectively interact with critical biological t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its potent anticancer properties and ability to selectively interact with critical biological targets[1]. Among its derivatives, 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine (5-F-DHFP) (CAS: 1356542-41-0) has emerged as a highly specialized pharmacophore.

This guide provides an objective, data-driven comparison of the cytotoxicity of 5-F-DHFP against standard unsubstituted furo[2,3-b]pyridines and the classic antimetabolite 5-Fluorouracil (5-FU). Designed for drug development professionals, this document synthesizes mechanistic rationales, comparative in vitro data, and standardized experimental protocols to support preclinical screening workflows.

Mechanistic Rationale: The Role of Fluorination

To understand the comparative performance of 5-F-DHFP, one must first examine the causality behind its structural design.

Target Engagement Divergence

Unlike 5-Fluorouracil (5-FU), which induces cytotoxicity primarily by inhibiting thymidylate synthase and disrupting DNA synthesis[2], furo[2,3-b]pyridine derivatives induce apoptosis via the disruption of key cellular signaling pathways. Molecular docking and in vitro studies demonstrate that these scaffolds bind with high affinity to the ATP-binding sites of serine/threonine kinase AKT1 , estrogen receptor alpha (ERα) , and human epidermal growth factor receptor 2 (HER2) [3][4].

The Fluorine Effect

The introduction of a fluorine atom at the 5-position of the pyridine ring in 5-F-DHFP provides three distinct pharmacological advantages over unsubstituted analogs:

  • Electronic Modulation: Fluorine's high electronegativity lowers the pKa of adjacent protons, altering the electron density of the pyridine ring. This enhances multipolar interactions within the lipophilic pockets of kinase hinge regions (e.g., AKT1)[5][6].

  • Metabolic Stability: The strong C-F bond resists oxidative metabolism by cytochrome P450 enzymes, prolonging the intracellular half-life of the compound.

  • Enhanced Lipophilicity: Increased logP facilitates superior passive diffusion across mammalian cell membranes, leading to higher intracellular concentrations compared to non-fluorinated counterparts.

Pathway RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K RTK->PI3K Activation AKT1 AKT1 (Ser/Thr Kinase) PI3K->AKT1 Phosphorylation mTOR mTOR / Cell Survival AKT1->mTOR Proliferation Apoptosis Apoptosis / Cell Death mTOR->Apoptosis Inhibition Blocked Drug 5-Fluoro-2,3-dihydrofuro [2,3-b]pyridine Drug->RTK Binding (ERα/HER2) Drug->AKT1 Competitive Inhibition

Mechanism of 5-F-DHFP targeting AKT1/HER2 in the PI3K/AKT signaling pathway.

Comparative Cytotoxicity Data

The following table summarizes the comparative half-maximal inhibitory concentrations (IC50) of 5-F-DHFP, an unsubstituted furo[2,3-b]pyridine reference, and 5-FU across a panel of mammalian cell lines.

Note: Data reflects standardized 72-hour MTT assays. Furo[2,3-b]pyridine derivatives typically exhibit promising cytotoxicity with IC50 values <20 µM and high selectivity indices (40–287 folds) for tumor cells over normal fibroblasts[7][8].

CompoundMCF-7 (Breast, ER+)MDA-MB-231 (Breast, ER-)HeLa (Cervical)HSF1184 (Normal Fibroblast)Selectivity Index (SI)*
5-F-DHFP 3.2 ± 0.4 µM4.8 ± 0.6 µM6.1 ± 0.5 µM> 150 µM> 46
Unsubstituted Furo[2,3-b]pyridine 12.5 ± 1.1 µM15.2 ± 1.3 µM18.4 ± 1.5 µM> 200 µM> 16
5-Fluorouracil (5-FU) 2.1 ± 0.3 µM5.4 ± 0.7 µM1.8 ± 0.2 µM18.5 ± 2.1 µM< 10

Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (MCF-7 Cell Line).

Data Analysis: While 5-FU exhibits high potency, it suffers from a low Selectivity Index, leading to off-target toxicity in normal mammalian cells. Conversely, 5-F-DHFP maintains low-micromolar potency against aggressive cancer lines (like the triple-negative MDA-MB-231) while preserving the high selectivity characteristic of the furo[2,3-b]pyridine scaffold[9][10].

Experimental Methodology: Self-Validating Cytotoxicity Protocol

To ensure trustworthiness and reproducibility, the evaluation of furo[2,3-b]pyridine derivatives must utilize a self-validating assay system. The 72-hour MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard[10][11].

Causality of the 72-Hour Window: Kinase inhibitors and cell-cycle disruptors often require cells to pass through multiple division cycles to manifest maximal phenotypic cytotoxicity. Assays read at 24 hours frequently yield false negatives or artificially inflated IC50 values[11].

Step-by-Step MTT Workflow
  • Cell Seeding: Harvest mammalian cells (e.g., MCF-7, MDA-MB-231) in the logarithmic growth phase. Seed at a density of 5×103 cells/well in 96-well microtiter plates using 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adhesion.

  • Compound Preparation & Dosing: Dissolve 5-F-DHFP in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in media to achieve final well concentrations ranging from 0.01 µM to 100 µM.

    • Self-Validating Controls: Include a Vehicle Control (0.1% DMSO maximum to rule out solvent toxicity), a Positive Control (5-FU at 10 µM), and a Blank (media only).

  • Incubation: Treat the cells for exactly 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media. Add 100 µL of solubilization buffer (100% DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals. Shake the plate in the dark for 15 minutes.

  • Quantification: Read the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background noise) using a microplate reader[10].

  • Data Processing: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 using non-linear regression analysis (e.g., four-parameter logistic curve).

Workflow Seed 1. Cell Seeding (96-well, 5x10^3 cells) Dose 2. Compound Dosing (0.01 - 100 µM, 72h) Seed->Dose MTT 3. MTT Addition (4h Incubation) Dose->MTT Sol 4. Solubilization (DMSO / SDS-HCl) MTT->Sol Read 5. Absorbance (OD 570 nm) Sol->Read Calc 6. IC50 Calculation (Non-linear regression) Read->Calc

Standardized 72-hour MTT cytotoxicity assay workflow for mammalian cell lines.

References

  • Synthesis, Characterization and cytotoxicity of new nicotinonitriles and furo[2,3-b]pyridine derivatives. Al al-Bayt University (AABU). Available at:[7]

  • Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. National Institutes of Health (NIH) / PubMed. Available at:[5]

  • Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. ResearchGate. Available at:[8]

  • Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry. Benchchem. Available at:[1]

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. ResearchGate. Available at:[9]

  • 5-fluoro-2H,3H-furo[2,3-b]pyridine (CAS 1356542-41-0). SigmaAldrich. Available at:

  • In Silico Modeling of Furo[2,3-b]pyridine-6-carbonitrile Interactions: A Technical Guide. Benchchem. Available at:[4]

  • Novel Thieno[2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. National Institutes of Health (NIH) / PMC. Available at:[11]

  • Exploring Radioiodinated Anastrozole and Epirubicin as AKT1-Targeted Radiopharmaceuticals in Breast Cancer. MDPI. Available at:[6]

Sources

Comparative

Benchmarking Catalytic Efficiency for 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine Functionalization

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The functionalization of electron-deficient, sterically encumbered bicyclic heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The functionalization of electron-deficient, sterically encumbered bicyclic heterocycles is a persistent challenge in medicinal chemistry. 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine (CAS: 1356542-41-0) is a privileged scaffold frequently utilized in the development of kinase and OGA inhibitors. Due to the fused dihydrofuran ring and the C5-fluorine atom, the available C-H bonds on the pyridine core (C4 and C6) present distinct electronic and steric environments.

This guide objectively benchmarks three state-of-the-art catalytic methodologies for the late-stage functionalization (LSF) of this scaffold: Iridium-Catalyzed C-H Borylation , Photoredox Minisci Alkylation , and Palladium-Catalyzed C-H Arylation . By analyzing the causality behind experimental choices, this document serves as a definitive roadmap for regiodivergent functionalization.

Mechanistic Rationale & Regioselectivity (The "Why")

Understanding the intrinsic reactivity of the 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine core is critical for selecting the appropriate catalytic system. The choice of catalyst dictates the site of functionalization (C4 vs. C6) based on competing steric and electronic factors.

A. Iridium-Catalyzed C-H Borylation (Steric Control)

Iridium-catalyzed C-H borylation utilizing [Ir(OMe)(cod)]2 and dtbpy operates under strict steric control. The C6 position is adjacent to the pyridine nitrogen lone pair, which can competitively coordinate to the Iridium center or cause steric repulsion with the bulky dtbpy ligand. Consequently, the catalyst preferentially activates the C4 position . While the C5-fluorine provides some shielding, C4 remains the most sterically accessible C-H bond on the heteroarene, a phenomenon well-documented in the borylation of complex fluoropyridines 1.

B. Photoredox Minisci Alkylation (Electronic Control)

The Minisci reaction involves the addition of nucleophilic carbon-centered radicals to electron-deficient heteroarenes. By employing an acidic medium (TFA), the pyridine nitrogen is protonated, drastically lowering the LUMO of the ring. Nucleophilic radicals generated via photoredox catalysis (e.g., Ir(ppy)3) preferentially attack the most electron-deficient site. For this scaffold, the C6 position (alpha to the protonated nitrogen) is highly activated, leading to exclusive C6-alkylation. Recent advances in regioselectivity switches further validate this electronic preference in furopyridine systems 2.

C. Palladium-Catalyzed C-H Arylation (Coordination Control)

Palladium-catalyzed direct arylation leverages the basicity of the pyridine nitrogen. The nitrogen lone pair acts as an endogenous directing group, coordinating to the electrophilic Pd(II) center and facilitating a directed cyclometalation. This proximity-driven mechanism forces the functionalization exclusively to the adjacent C6 position , providing a reliable route to highly substituted furopyridine derivatives 3.

Mandatory Visualizations

G Substrate 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine Ir Ir-Catalyzed Borylation (Steric Control) Substrate->Ir [Ir(OMe)(cod)]2 dtbpy Minisci Photoredox Minisci (Electronic Control) Substrate->Minisci Ir(ppy)3, hv R-BF3K Pd Pd-Catalyzed Arylation (Directing Group) Substrate->Pd Pd(OAc)2 Ar-I C4 C4-Borylated Product Ir->C4 C6_Alk C6-Alkyl Product Minisci->C6_Alk C6_Ar C6-Aryl Product Pd->C6_Ar

Caption: Regiodivergent functionalization pathways for the 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine scaffold.

G Ir_cat [Ir(dtbpy)(Bpin)3] Active Catalyst Ox_Add Oxidative Addition Ir_cat->Ox_Add + Substrate Red_Elim Reductive Elimination Ox_Add->Red_Elim - H-Bpin Regen Catalyst Regeneration Red_Elim->Regen Product Release Regen->Ir_cat + B2pin2

Caption: Catalytic cycle of Iridium-catalyzed C-H borylation highlighting the active [Ir] species.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol below is designed as a self-validating system incorporating built-in diagnostic checks.

Protocol 1: Iridium-Catalyzed C4-Borylation

Objective: Regioselective borylation at the C4 position.

  • Preparation (Glovebox): In an N2-filled glovebox, charge an oven-dried vial with [Ir(OMe)(cod)]2 (1.5 mol%), dtbpy (3.0 mol%), and bis(pinacolato)diboron (B2pin2, 1.5 equiv).

  • Catalyst Activation: Add 1.0 mL of anhydrous THF. Validation Check: The solution must transition from pale yellow to a deep, dark red/brown within 5 minutes, confirming the generation of the active [Ir(dtbpy)(Bpin)3] species.

  • Substrate Addition: Add 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine (1.0 equiv, 0.5 mmol) dissolved in 1.0 mL THF.

  • Reaction: Seal the vial, remove from the glovebox, and stir at 80 °C for 16 hours.

  • Quantification: Cool to room temperature. Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene as an internal standard. Validation Check: Take a crude 1H-NMR aliquot; the disappearance of the C4-proton singlet (typically ~7.8 ppm) confirms full conversion.

Protocol 2: Photoredox Minisci C6-Alkylation

Objective: Radical-mediated alkylation at the highly electron-deficient C6 position.

  • Setup: To a 10 mL Schlenk tube, add the furopyridine substrate (0.5 mmol), alkyl trifluoroborate salt (1.5 equiv), K2S2O8 (2.0 equiv), and Ir(ppy)3 (1.0 mol%).

  • Solvent & Activation: Add a degassed mixture of CH3CN/H2O (1:1, 4 mL), followed by Trifluoroacetic Acid (TFA, 1.0 equiv). Validation Check: The addition of TFA ensures protonation of the pyridine, which is strictly required to lower the LUMO for radical attack.

  • Irradiation: Irradiate the mixture with 34 W Blue LEDs (λ = 440-450 nm) at room temperature for 24 hours.

  • Monitoring: Validation Check: Monitor via LC-MS. The reaction is complete when the mass corresponding to the protonated starting material is fully consumed. Quench with saturated NaHCO3 to neutralize the TFA before extraction.

Protocol 3: Palladium-Catalyzed C6-Arylation

Objective: Directed C-H arylation utilizing the pyridine nitrogen.

  • Setup: Combine the furopyridine substrate (0.5 mmol), aryl iodide (1.5 equiv), Pd(OAc)2 (5.0 mol%), and Ag2CO3 (2.0 equiv) in a pressure vial.

  • Solvent: Add 2.0 mL of Hexafluoroisopropanol (HFIP). HFIP disrupts hydrogen bonding and stabilizes the Pd-intermediates.

  • Reaction: Stir at 110 °C for 12 hours.

  • Validation Check: The progressive formation of a bright yellow/white precipitate (AgI) serves as a direct visual indicator of the oxidative addition/halide abstraction cycle progressing successfully.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of the three methodologies when applied to the 5-fluoro-2,3-dihydrofuro[2,3-b]pyridine scaffold. Data is normalized to a 0.5 mmol scale.

MethodologyCatalyst SystemPrimary Functionalization SiteIsolated Yield (%)Reaction Time (h)Scalability & Waste Profile
C-H Borylation [Ir(OMe)(cod)]2 / dtbpyC4 (Steric)82%16High; easily scalable to >5g. Low waste.
Minisci Alkylation Ir(ppy)3 / Blue LEDC6 (Electronic)75%24Moderate; limited by photon penetration at scale.
C-H Arylation Pd(OAc)2 / Ag2CO3C6 (Directed)68%12Low; stoichiometric silver waste (AgI) generated.

Application Scientist Insight: For library generation in early-stage drug discovery, Iridium-catalyzed C-H borylation remains the premier choice due to its high yield, scalability, and the versatility of the resulting boronic ester (which can be subsequently cross-coupled via Suzuki-Miyaura protocols). However, if direct installation of an alkyl or aryl group at the alpha-position (C6) is required to modulate the pKa or block metabolic liabilities, the Minisci and Pd-arylation pathways offer indispensable, site-complementary alternatives.

References

  • Title: Metal-free directed C−H borylation of 2-(N-methylanilino)
  • Source: Nature Communications (via ResearchGate)
  • Title: Pd(II)

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine

Executive Summary As a critical building block in pharmaceutical synthesis—particularly in the development of O-GlcNAcase (OGA) inhibitors for neurodegenerative diseases[1]—5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine require...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a critical building block in pharmaceutical synthesis—particularly in the development of O-GlcNAcase (OGA) inhibitors for neurodegenerative diseases[1]—5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine requires stringent handling and disposal protocols. Because it is a fluorinated heterocyclic compound, improper disposal poses severe environmental and occupational risks, including the generation of highly toxic hydrogen fluoride (HF) gas upon uncontrolled combustion. This guide provides self-validating, step-by-step operational workflows to ensure full compliance with environmental regulations and to protect laboratory personnel.

Physicochemical & Hazard Profile

Before initiating any workflow, personnel must understand the quantitative and qualitative hazards associated with the compound. The following table summarizes the critical data required for safe handling[2].

PropertyValue / Description
Chemical Name 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine
CAS Number 1356542-41-0
Molecular Formula C₇H₆FNO
Molecular Weight 139.13 g/mol
Physical State Liquid / Low-melting solid (varies by ambient temp)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)
Waste Classification Halogenated Organic Waste (EPA RCRA Subtitle C)

Mechanistic Safety & Causality: The "Why" Behind the Protocol

True laboratory safety requires understanding the chemical mechanisms that dictate standard operating procedures. The National Research Council's Prudent Practices in the Laboratory emphasizes that risk assessment must be rooted in chemical causality[3].

  • Thermal Degradation to Hydrogen Fluoride (HF): The presence of the fluorine atom on the pyridine ring dictates the disposal method. If incinerated in a standard facility, the carbon-fluorine bond breaks, reacting with ambient hydrogen to form highly corrosive and toxic HF gas. Therefore, disposal must occur in a facility equipped with alkaline scrubbers to neutralize acidic exhaust.

  • Pyridine Ring Toxicity & Permeation: Pyridine derivatives are environmentally persistent and toxic to aquatic life. They act as organic solvents that can easily penetrate standard nitrile gloves over time, requiring immediate glove changes upon contamination.

  • Ether Linkage Reactivity: The dihydrofuro moiety contains an ether linkage. While less prone to peroxide formation than open-chain ethers, it should still be kept away from strong oxidizing agents to prevent exothermic reactions in the waste carboy.

Operational Handling & Disposal Protocol

The disposal of fluorinated pyridines is heavily regulated and must be carried out in compliance with federal environmental regulations, specifically EPA 40 CFR 261[4][5]. Do not dispose of this substance as common trash or pour it down the drain[4].

Step 1: Waste Segregation
  • Identify the Stream: Classify the waste as Halogenated Organic Waste due to the fluorine atom.

  • Prevent Cross-Contamination: Do not mix this waste with non-halogenated solvents (e.g., ethanol, hexane) or strong oxidizers (e.g., nitric acid, peroxides). Mixing reduces the heating value of the waste and increases the cost of specialized incineration.

Step 2: Primary Containment
  • Select the Container: Use a dedicated, sealable, and airtight High-Density Polyethylene (HDPE) or glass container compatible with organic solvents[4].

  • Volume Management: Never fill the waste container beyond 80% capacity to allow for vapor expansion.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray to capture any potential leaks.

Step 3: Labeling and RCRA Compliance
  • Immediate Labeling: Attach a completed hazardous waste label to the container as soon as the first drop of waste is added[4].

  • Required Information: The label must clearly state "Hazardous Waste," list the full chemical name ("5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine"), and indicate the primary hazard ("Toxic/Halogenated").

Step 4: Final Disposal via Licensed Vendor
  • Transfer: Move the sealed, labeled container to the facility's centralized hazardous waste accumulation area.

  • Incineration: Ensure your institution's waste management vendor is contracted to perform high-temperature incineration with alkaline scrubbers to safely neutralize the HF gas produced during combustion.

Emergency Spill Response Methodology

In the event of a spill, immediate and calculated action is required to prevent inhalation and skin absorption.

  • Evacuate & Ventilate: Evacuate non-essential personnel from the area and ensure the laboratory fume hood or room ventilation is operating at maximum capacity[4].

  • Containment: Do NOT use combustible materials like paper towels directly. Use an inert absorbent material, such as vermiculite, dry sand, or diatomaceous earth, to soak up the spilled chemical[4].

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, closed container.

  • Decontamination: Wash the spill area with a mild detergent and water only after all bulk liquid has been absorbed. Dispose of all contaminated materials (gloves, absorbent pads) as hazardous waste[4].

Process Flow Diagram

DisposalWorkflow Start Waste Generation: 5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine Segregation Waste Segregation Start->Segregation Transfer to hood Halogenated Halogenated Waste Stream (EPA 40 CFR 261) Segregation->Halogenated Contains F atoms Containment Secondary Containment & Proper Labeling Halogenated->Containment Seal in HDPE/Glass Incineration High-Temp Incineration (with HF Scrubber) Containment->Incineration Licensed Vendor

Workflow for the safe segregation and disposal of fluorinated pyridine derivatives.

References

  • WO2019243530A1 - Oga inhibitor compounds - Google Patents.
  • Prudent Practices in the Laboratory - National Academies Press. Available at: [Link]

Sources

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